5,6-Diamino-1,3-dimethyluracil
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-diamino-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNOPFTJROKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063886 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-00-6 | |
| Record name | 5,6-Diamino-1,3-dimethyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5440-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diamino-1,3-dimethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5440-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5,6-DIAMINO-1,3-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBG0JXV865 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5,6-Diamino-1,3-dimethyluracil: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Diamino-1,3-dimethyluracil is a key heterocyclic building block with significant applications in medicinal chemistry and materials science. As a derivative of uracil, a fundamental component of ribonucleic acid, this compound serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, including purines, pteridines, and xanthines. Its derivatives have been investigated for a range of biological activities, including as adenosine (B11128) receptor antagonists, monoamine oxidase B inhibitors, and antiproliferative agents.[1] This document provides an in-depth guide to the fundamental properties, synthesis, and key applications of this compound, intended for professionals in research and development.
Core Chemical and Physical Properties
This compound is typically a pale brown solid at room temperature.[2][3] It is often supplied as a hydrate (B1144303).[2][4] The compound's core structure consists of a pyrimidinedione ring with amino groups at the 5 and 6 positions and methyl groups at the 1 and 3 positions.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 5440-00-6 | [2][4] |
| EC Number | 226-621-9 | [2][4] |
| Molecular Formula | C₆H₁₀N₄O₂ | [4][5][6] |
| Molecular Weight | 170.17 g/mol (anhydrous basis) | [2][4] |
| IUPAC Name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [5][6] |
| Synonyms | 4,5-Diamino-1,3-dimethyluracil, NSC 15493 | [2][6] |
| InChI Key | BGQNOPFTJROKJE-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)N)N |[2] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Physical State | Solid | [2] |
| Appearance | Pale Brown Solid | [3] |
| Melting Point | 210-214 °C (decomposes) | [2][4][7] |
| Boiling Point | 243.6 ± 50.0 °C (Predicted) | [4] |
| Topological Polar Surface Area | 92.7 Ų |[3] |
Table 3: Spectroscopic Data
| Technique | Data Highlights | Reference(s) |
|---|---|---|
| Mass Spectrometry | Electron ionization mass spectra are available in public databases like the NIST WebBook. | [6][8] |
| ¹H NMR | Spectra have been published and are available in scientific literature. | [9] |
| UV Spectroscopy | The hydrochloride salt in 0.1N HCl shows an absorption peak at 260 mµ. |[10] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reduction of an appropriate 5-nitroso precursor. The general workflow is a two-step process starting from 6-amino-1,3-dimethyluracil (B104193).
General Synthesis Protocol via Nitrosation and Reduction
A common laboratory-scale synthesis involves the nitrosation of 6-amino-1,3-dimethyluracil, followed by the reduction of the resulting 6-amino-5-nitroso-1,3-dimethyluracil.[10]
Step 1: Nitrosation
-
Reactants: 6-amino-1,3-dimethyluracil, Sodium Nitrite (B80452) (NaNO₂), Acetic Acid.
-
Procedure: 6-amino-1,3-dimethyluracil is dissolved or suspended in water. The mixture is cooled, and an aqueous solution of sodium nitrite is added. Glacial acetic acid is then added cautiously to facilitate the nitrosation reaction.[10] The resulting rose-red 6-amino-5-nitroso-1,3-dimethyluracil precipitates and can be collected by filtration.[10]
Step 2: Reduction
-
Reactants: 6-amino-5-nitroso-1,3-dimethyluracil, Sodium Hydrosulfite (Na₂S₂O₄).
-
Procedure: The moist nitroso compound is re-suspended in warm water.[10] Solid sodium hydrosulfite is added portion-wise to the stirred slurry. The reduction is complete when the red color of the nitroso compound is fully bleached, indicating the formation of this compound.[10] An alternative patented method describes the catalytic hydrogenation of the 5-nitroso precursor in a basic medium.[11]
Step 3: Purification
-
Method 1 (Recrystallization): The crude product can be purified by recrystallization from ethanol.[4]
-
Method 2 (Hydrochloride Salt Formation): For higher purity, the crude product can be converted to its hydrochloride salt. The crude material is treated with concentrated hydrochloric acid, heated, and then filtered. The resulting tan-colored diaminouracil hydrochloride is washed with acetone (B3395972) and dried.[10]
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Biological and Chemical Reactivity
The reactivity of this compound is dominated by the two adjacent amino groups, which makes it an excellent nucleophile and a precursor for cyclocondensation reactions.
Key Applications in Synthesis
This compound is a crucial starting material for synthesizing a variety of biologically active molecules. Its ability to react with bifunctional electrophiles allows for the construction of new fused ring systems.[12]
-
Adenosine Receptor Ligands: It is used to synthesize 8-phenylxanthines and other theophylline (B1681296) derivatives that act as adenosine receptor antagonists.[4]
-
Enzyme Inhibitors: Serves as a precursor for pteridine (B1203161) analogs that show inhibitory activity against monoamine oxidase B (MAO-B) and nitric oxide synthase.[4]
-
Antiproliferative Agents: Reacted to form fused tricyclic xanthines and cadmium complexes that have been tested for antiproliferative effects against glioma cells.[4]
-
Materials Science: It has been investigated as a potential non-toxic thermal stabilizer for poly(vinyl chloride) (PVC).[13]
Logical Diagram of Applications
Caption: Key application areas stemming from this compound.
Safety and Handling
While some regulations do not classify this compound as a hazardous substance, it should be handled with care in a laboratory setting.[7] One GHS classification indicates it may be harmful if swallowed.[3]
Table 4: Safety and Handling Information
| Aspect | Recommendation | Reference(s) |
|---|---|---|
| Engineering Controls | Use in a chemical fume hood or with appropriate local exhaust ventilation. | [5][14] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves, and a NIOSH-approved N95 or FFP3 particulate respirator. | [2][5] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Some sources recommend refrigeration. | [5][7][14] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or CO₂. Wear self-contained breathing apparatus. Emits toxic fumes (carbon and nitrogen oxides) under fire conditions. | [5][7] |
| First Aid (Inhalation) | Move person to fresh air. Seek medical attention if symptoms persist. | [5][7] |
| First Aid (Skin Contact) | Take off contaminated clothing. Wash off with soap and plenty of water. | [5][7] |
| First Aid (Eye Contact) | Rinse cautiously with water for at least 15 minutes. Consult a doctor. | [5][14] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [5][7] |
| Spill Cleanup | Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. |[5][7] |
Conclusion
This compound is a compound of significant interest due to its role as a versatile synthetic intermediate. Its fundamental properties, characterized by the reactive diamino functionality on a pyrimidine (B1678525) core, enable the straightforward synthesis of complex heterocyclic structures with valuable biological activities. A thorough understanding of its chemical properties, synthesis protocols, and handling requirements is essential for its safe and effective use in research and drug development.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-二氨基-1,3-二甲基尿嘧啶 水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound hydrate CAS#: 5440-00-6 [m.chemicalbook.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | CAS#:5440-00-6 | Chemsrc [chemsrc.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]
- 12. 6-Amino-1,3-dimethyluracil (CAS 6642-31-5) [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to 5,6-Diamino-1,3-dimethyluracil (CAS: 5440-00-6)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
5,6-Diamino-1,3-dimethyluracil is a pyrimidine (B1678525) derivative that serves as a crucial building block in synthetic organic and medicinal chemistry. Its unique structure, featuring two adjacent amino groups on the uracil (B121893) ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 5440-00-6 | [1][2] |
| Molecular Formula | C₆H₁₀N₄O₂ | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Appearance | Pale brown solid | [3] |
| Melting Point | 210-214 °C (with decomposition) | [2] |
| Density | ~1.4 g/cm³ | [4] |
| Solubility | Soluble in DMSO and Methanol | [3] |
| InChI Key | BGQNOPFTJROKJE-UHFFFAOYSA-N | [5] |
| SMILES | CN1C(=O)N(C)C(=C(N)N)C1=O | [6] |
Synthesis and Reactions
This compound is typically synthesized from 6-amino-1,3-dimethyluracil. The general synthetic pathway involves nitrosation followed by reduction.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697).
Materials:
-
6-amino-1,3-dimethyl-5-nitrosouracil
-
25% Ammonia (B1221849) solution (NH₄OH)
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Deionized water
Procedure:
-
Dissolve 9.95 g (54.13 mmol) of 6-amino-1,3-dimethyl-5-nitrosouracil in 125 mL of 25% ammonia solution in a suitable reaction vessel.[7]
-
Heat the solution to 70°C under a fume hood.[7]
-
Slowly add 28.2 g (162.4 mmol) of sodium dithionite to the reaction mixture over a period of 30 minutes.[7] The color of the reaction will change from dark green to light green.[7]
-
Allow the reaction mixture to evaporate at 70°C.[7]
-
For crystallization, place the reaction mixture in a refrigerator for several hours.[7]
-
Filter the resulting crystals and dry them under vacuum, protected from light.[7]
Key Reactions and Applications
This compound is a versatile intermediate for the synthesis of various biologically active molecules.[1] Its primary applications are in the synthesis of xanthine (B1682287) derivatives, pteridine (B1203161) analogs, and other fused heterocyclic systems.
Theophylline (B1681296), a methylxanthine drug used in therapy for respiratory diseases, can be synthesized from this compound.
Experimental Protocol: Synthesis of Theophylline
Materials:
-
This compound
-
Triethyl orthoformate
-
Ether
-
Activated charcoal
Procedure:
-
Reflux 2.9 g (16 mmol) of this compound with 15.16 g (102 mmol) of triethyl orthoformate in an oil bath for 48 hours.[7]
-
A precipitate will form. Filter the precipitate and wash it with ether. The precipitate will turn green.[7]
-
Due to its low solubility, dissolve the precipitate in boiling water and add activated charcoal for decolorization.[7]
-
Filter the hot solution to obtain a colorless solution and place it in a refrigerator for crystallization to yield theophylline.[7]
Pteridine derivatives, which exhibit a range of biological activities including anticancer properties, can be synthesized via condensation reactions with this compound.[8][9] The reaction typically involves the condensation of the diamine with a 1,2-dicarbonyl compound.[8]
Biological Activity and Mechanisms of Action
While this compound itself is primarily a synthetic intermediate, its derivatives have well-documented pharmacological effects. The biological activity of its most prominent derivative, theophylline, is detailed below.
Mechanism of Action of Theophylline
Theophylline exerts its therapeutic effects through multiple mechanisms, primarily as a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist.[4][10]
-
Phosphodiesterase Inhibition: Theophylline non-selectively inhibits PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation.[4]
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, preventing adenosine-induced bronchoconstriction and release of inflammatory mediators.[4]
-
Anti-inflammatory Effects: Theophylline exhibits anti-inflammatory properties by modulating the activity of immune cells and reducing the expression of inflammatory genes.[10] This is partly achieved through the inhibition of nuclear factor-kappaB (NF-κB) translocation and an increase in interleukin-10 secretion.[10]
-
Histone Deacetylase (HDAC) Activation: At low concentrations, theophylline can enhance the activity of histone deacetylases, which can be recruited by corticosteroids to suppress inflammatory gene expression.[7]
Mandatory Visualizations
Synthetic Workflow and Logical Relationships
The following diagram illustrates the synthetic pathway from 6-aminouracil (B15529) to theophylline, highlighting the central role of this compound. It also depicts the subsequent derivatization of the core compound into other biologically active molecules.
Caption: Synthetic pathway and applications of this compound.
Signaling Pathway of Theophylline
This diagram illustrates the primary mechanisms of action of theophylline, a key derivative of this compound.
Caption: Mechanism of action of Theophylline.
Spectroscopic Data
While detailed spectral data with peak assignments are not fully available in the public domain, representative spectral information is summarized below.
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to the methyl protons and the amino protons are expected. A published spectrum is available for viewing. | [10] |
| FTIR | Characteristic peaks for N-H stretching of the amino groups, C=O stretching of the uracil ring, and C-N stretching are present. | [7] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves and eye protection. It is recommended to avoid dust formation and inhalation. Store in a cool, dry place in a tightly sealed container. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. This compound technical grade 5440-00-6 [sigmaaldrich.com]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Molecular Structure and Resonance of 5,6-Diamino-1,3-dimethyluracil
This technical guide provides a comprehensive overview of the molecular structure, resonance, and key experimental data for 5,6-diamino-1,3-dimethyluracil. The information is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry.
Molecular Structure and Physicochemical Properties
This compound, a derivative of uracil (B121893), is a heterocyclic compound with a pyrimidine (B1678525) core. The structure is characterized by two amino groups at the C5 and C6 positions and two methyl groups at the N1 and N3 positions of the uracil ring.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5440-00-6 | [1][2][3] |
| Molecular Formula | C₆H₁₀N₄O₂ | [1][2][4] |
| Molecular Weight | 170.17 g/mol | [1][2][5] |
| IUPAC Name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [1] |
| Melting Point | 210-214 °C (decomposes) | [3] |
| Appearance | Off-white to light yellow powder | [6] |
| Topological Polar Surface Area | 92.7 Ų | [4] |
Below is a diagram representing the molecular structure of this compound.
Caption: 2D structure of this compound.
Resonance and Electron Delocalization
The pyrimidine ring of this compound, with its amino and carbonyl substituents, exhibits significant electron delocalization through resonance. The lone pairs of electrons on the amino groups can be delocalized into the ring, and the pi electrons of the carbonyl groups can be shifted onto the oxygen atoms. This delocalization contributes to the molecule's stability and influences its chemical reactivity.
The major resonance contributors involve the movement of electrons from the amino groups to the pyrimidine ring and the subsequent shift of electron density to the electronegative oxygen atoms of the carbonyl groups.
Caption: Key resonance contributors of this compound.[7]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H-NMR (DMSO-d₆) | δ 7.97 - 7.69 (m, 4H, arom.), 3.66 (s, 3H, NCH₃), 3.41 (s, 3H, NCH₃) | [8] |
| ¹³C-NMR | Available | [2] |
| FTIR | Available | [2] |
| Mass Spectrometry (MS) | m/z (%) = 294 (M⁺, 100) | [8] |
Experimental Protocols
A common synthetic route to this compound involves the reduction of a corresponding nitroso or nitro derivative. A general procedure is outlined below.[9]
Protocol: Synthesis via Reduction
-
Nitrosation: 6-Amino-1,3-dimethyluracil is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., acetic acid), to yield 6-amino-1,3-dimethyl-5-nitrosouracil.[9]
-
Reduction: The resulting nitroso compound is then reduced to the diamino derivative. A common reducing agent for this step is sodium hydrosulfite (sodium dithionite).[9]
-
Isolation and Purification: The product, this compound, is isolated by filtration and can be purified by recrystallization.
Caption: A generalized workflow for the synthesis of this compound.
The synthesized compound is typically characterized using a suite of analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule, such as N-H, C=O, and C-N bonds.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[1][10]
Reactivity and Applications
This compound is a versatile precursor in the synthesis of various heterocyclic compounds with biological activity.[4] The two adjacent amino groups are nucleophilic and can readily undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused ring systems.
It serves as a key reactant in the synthesis of:
-
Theophylline derivatives, which act as adenosine (B11128) receptor antagonists.[4]
-
Pteridine analogs, which have been investigated as inhibitors of monoamine oxidase B and nitric oxide synthase.[4]
-
Fused tricyclic xanthines.[4]
Caption: Key synthetic applications of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. dev.klivon.com [dev.klivon.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. This compound Pharmaceutical Secondary Standard; Certified Reference Material 5440-00-6 [sigmaaldrich.com]
- 6. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Synthesis of 5,6-Diamino-1,3-dimethyluracil from N,N-Dimethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,6-diamino-1,3-dimethyluracil, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, N,N-dimethylurea, and proceeds through a reliable three-step pathway. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from N,N-dimethylurea is a well-established three-step process. The overall transformation involves the initial formation of the pyrimidine (B1678525) ring, followed by nitrosation at the C5 position, and concluding with the reduction of the nitroso group to an amine.
The three key steps are:
-
Synthesis of 6-amino-1,3-dimethyluracil (B104193): Condensation of N,N-dimethylurea with a cyanoacetic acid derivative to form the core uracil (B121893) structure.
-
Nitrosation: Introduction of a nitroso group at the 5-position of the uracil ring via reaction with a nitrosating agent.
-
Reduction: Conversion of the 5-nitroso group to a primary amine to yield the final product.
The logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including reaction conditions and yields, are summarized in tables for clarity and comparison.
Step 1: Synthesis of 6-amino-1,3-dimethyluracil
The initial step involves the condensation of N,N-dimethylurea with a cyanoacetic acid derivative, followed by an intramolecular cyclization to form the uracil ring. Two common methods are presented below.
Method A: Acetic Anhydride (B1165640) Mediated Condensation and Cyclization
This method involves the reaction of N,N-dimethylurea with cyanoacetic acid in the presence of acetic anhydride to form an intermediate, which is then cyclized under alkaline conditions.[1]
Experimental Protocol:
-
Condensation: Dehydrated cyanoacetic acid is added to a reaction vessel and cooled to 6-8 °C. A condensing agent and acetic anhydride are added with stirring. N,N-dimethylurea is then added, and the reaction proceeds in stages at 15-18 °C and then at 28-30 °C.
-
Isolation of Intermediate: The reaction mixture is filtered, and the filtrate is subjected to vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.[2]
-
Cyclization: The isolated 1,3-dimethylcyanoacetylurea is dissolved in a suitable solvent, and the temperature is maintained at 40-45 °C. A 32% solution of a liquid alkali (e.g., NaOH) is added dropwise until the pH reaches 9-9.5. The mixture is stirred for 10-12 minutes.[2]
-
Completion of Reaction: The reaction temperature is increased to 90-95 °C and maintained for 18-20 minutes.[2]
-
Product Isolation: The reaction mixture is centrifuged, and the resulting solid is dried at 40-45 °C to yield 6-amino-1,3-dimethyluracil.[2]
| Parameter | Value | Reference |
| Condensation Temperature | 6-8 °C, then 15-18 °C, then 28-30 °C | [2] |
| Cyclization Temperature | 40-45 °C, then 90-95 °C | [2] |
| Base | 32% Liquid Alkali (e.g., NaOH) | [2] |
| Final pH | 9-9.5 | [2] |
| Purity | 99.125% | [2] |
| Molar Yield | 93.71% | [2] |
Method B: Sodium Amide in Xylene
This protocol utilizes a stronger base, sodium amide, to facilitate the condensation and cyclization in a one-pot reaction.[3]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, thoroughly mix 20 g of sodium amide and dry N,N-dimethylurea. Add 20 g of xylene.
-
Addition of Reactant: With efficient stirring and cooling, add 20 g of ethyl cyanoacetate.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture for several hours at 100-120 °C.
-
Work-up: Cool the reaction mixture and carefully add water. The xylene layer is removed.
-
Product Isolation: Precipitate the 6-amino-1,3-dimethyluracil by the addition of acid.
| Parameter | Value | Reference |
| Base | Sodium Amide | [3] |
| Solvent | Xylene | [3] |
| Reactant | Ethyl Cyanoacetate | [3] |
| Reaction Temperature | 100-120 °C | [3] |
Step 2: Synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil
This step involves the electrophilic substitution at the C5 position of the pyrimidine ring.
Experimental Protocol:
-
Dissolution: Suspend 6-amino-1,3-dimethyluracil in water.[4]
-
Acidification: Add a small amount of glacial acetic acid to the suspension.[4]
-
Nitrosation: While stirring at room temperature, add a solution of sodium nitrite (B80452) in water. A cherry-red precipitate of 6-amino-1,3-dimethyl-5-nitrosouracil forms.[4]
-
Product Isolation: The precipitate is collected by filtration, washed with ethanol, and can be crystallized from ethanol.[4]
| Parameter | Value | Reference |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | [4] |
| Acid | Glacial Acetic Acid | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Yield | 95% | [4] |
Step 3: Synthesis of this compound
The final step is the reduction of the nitroso group to an amino group. Catalytic hydrogenation is a high-yielding and clean method for this transformation.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, suspend 254 g of 6-amino-1,3-dimethyl-5-nitrosouracil and 17 g of 5% palladium on carbon catalyst in 310 ml of water.[5]
-
pH Adjustment: Adjust the pH of the suspension to 9 with a concentrated aqueous solution of an alkali compound like sodium hydroxide.[5]
-
Hydrogenation: Stir the suspension under a hydrogen pressure of 3 bar at a temperature between 30-50 °C until hydrogen uptake ceases.[5]
-
Catalyst Removal: Cool the reaction mixture to 20-30 °C. Add formic acid until the product dissolves as its formate (B1220265) salt. Filter the mixture to remove the palladium on carbon catalyst.[5]
-
Product Isolation: The this compound can be isolated from the filtrate, for instance, by precipitation. The reaction completion is reported to be 99.9% based on the starting nitroso compound.[5]
An alternative reduction method involves the use of sodium hydrosulfite (sodium dithionite).[6]
| Parameter | Value | Reference |
| Reducing Agent | Hydrogen Gas (H₂) | [5] |
| Catalyst | 5% Palladium on Carbon | [5] |
| Solvent | Water | [5] |
| pH | 9 | [5] |
| Hydrogen Pressure | 3 bar | [5] |
| Reaction Temperature | 30-50 °C | [5] |
| Conversion | 99.9% | [5] |
Conclusion
The synthesis of this compound from N,N-dimethylurea is a robust and high-yielding process. The methodologies presented in this guide are well-documented in the scientific literature and patents, offering reliable pathways for the production of this important pharmaceutical intermediate. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 5. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Pivotal Role of 5,6-Diamino-1,3-dimethyluracil in the Synthesis of Biologically Active Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diamino-1,3-dimethyluracil, a readily accessible pyrimidine (B1678525) derivative, has emerged as a critical and versatile precursor in the synthesis of a diverse array of biologically active molecules. Its unique structural features, particularly the two adjacent amino groups on the uracil (B121893) ring, provide a reactive scaffold for the construction of various heterocyclic systems. This technical guide delves into the core utility of this compound as a starting material for the development of potent therapeutic agents, including xanthine (B1682287) derivatives, enzyme inhibitors, and antiviral and anticancer compounds. We will explore key synthetic strategies, present quantitative data for comparative analysis, and provide detailed experimental protocols for the synthesis of these valuable molecules.
Synthetic Pathways and Methodologies
The primary utility of this compound lies in its facile condensation reactions with various electrophilic reagents to construct fused heterocyclic systems. The most prominent application is in the synthesis of xanthine derivatives, a class of compounds with a broad spectrum of pharmacological activities.
A general and widely employed synthetic route involves the condensation of this compound with aldehydes or carboxylic acids. The reaction with aldehydes typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield 8-substituted xanthine derivatives.[1][2] Alternatively, direct condensation with carboxylic acids, often facilitated by a coupling agent or by heating, leads to the formation of an amide intermediate that subsequently cyclizes to the corresponding xanthine.[1][3]
Synthesis of Theophylline
A classic example of the utility of this compound is in the synthesis of theophylline, a well-known bronchodilator. This synthesis is typically achieved by reacting this compound with triethyl orthoformate or formic acid.[4]
Biologically Active Molecules Derived from this compound
The versatility of this compound as a precursor has led to the development of a wide range of biologically active compounds. These molecules have shown promise in various therapeutic areas, including as enzyme inhibitors, antiviral agents, and anticancer therapeutics.
Enzyme Inhibitors
Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, certain uracil derivatives attached to benzylic amines have been examined for their inhibitory abilities against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) isoenzymes, which are relevant targets for Alzheimer's disease.[5]
Antiviral and Anticancer Agents
The uracil scaffold is a key component in many nucleoside analogues with antiviral and anticancer properties.[6][7] By modifying the 5- and 6-positions of the uracil ring, researchers have developed compounds with potent biological activities. For example, some 1-aryl-5-(arylamino)pyrimidine-2,4(1H,3H)-diones have been reported as antiviral agents.[5] Furthermore, certain derivatives have shown significant antiproliferative activity against various cancer cell lines.[5][8]
Quantitative Data Summary
The following tables summarize key quantitative data for various biologically active molecules synthesized from this compound, providing a basis for comparison of their efficacy.
Table 1: Antiproliferative Activity of Uracil Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 17c | - | 1.1 - 1.8 | [5] |
| 17b | - | 1.1 - 1.8 | [5] |
| 19c | - | 1.1 - 1.8 | [5] |
| 19h | - | 1.1 - 1.8 | [5] |
| 19i | - | 1.1 - 1.8 | [5] |
| 19j | - | 1.1 | [5] |
| Doxorubicin (Reference) | - | 1.1 | [5] |
Table 2: Antiviral Activity of Uracil Derivatives
| Compound | Virus | Activity | Concentration (µM) |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Epstein-Barr virus | IC50 | 2.3 |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Epstein-Barr virus | IC50 | 12 |
| R¹ = 3,5-Me, R² = H, X = – | HIV | 50% protective effect | 11.9 |
| R¹ = 3,5-Me, R² = H, X = CH₂ | HIV | 50% protective effect | 9.5 |
Table 3: Enzyme Inhibitory Activity of Uracil Derivatives
| Compound | Enzyme | IC50 (µM) |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Acetylcholinesterase (AChE) | 2.3 |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Acetylcholinesterase (AChE) | 12 |
Experimental Protocols
General Procedure for the Synthesis of 8-(Substituted-phenyl)-xanthines
A series of 8-(substituted-phenyl)-xanthines can be synthesized by the reaction of this compound with various substituted aldehydes to give the corresponding Schiff bases.[1] The cyclization of these benzylidene derivatives in refluxing thionyl chloride yields the resultant xanthine derivatives.[1]
Step 1: Synthesis of Schiff Bases To a solution of this compound (1 equivalent) in a mixture of methanol (B129727) and glacial acetic acid (4:1), the respective substituted aldehyde (1 equivalent) is added. The reaction mixture is stirred at room temperature for 18 hours. The resulting precipitate (Schiff base) is filtered, washed with methanol, and dried.
Step 2: Cyclization to Xanthine Derivatives The Schiff base obtained in Step 1 is suspended in thionyl chloride and refluxed for approximately 1 hour. After completion of the reaction (monitored by TLC), the excess thionyl chloride is removed under reduced pressure. The residue is treated with a saturated solution of sodium bicarbonate to neutralize the excess acid. The solid product is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure 8-(substituted-phenyl)-xanthine derivative.
Synthesis of 6-Amino-5-((2-hydroxy-benzyl)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-diones
The synthesis is established by reductive amination with moderate to good yields (30–84%).[5] 5-(Arylidene)-6-aminouracils are prepared in situ via a condensation reaction between this compound and substituted salicylaldehydes, followed by reduction with an excess of sodium borohydride (B1222165).[5]
Procedure: To a solution of this compound (1 equivalent) and a substituted salicylaldehyde (B1680747) (1 equivalent) in a suitable solvent (e.g., methanol), sodium borohydride (excess) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired 6-amino-5-((2-hydroxy-benzyl)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione.
Conclusion
This compound stands as a cornerstone in medicinal chemistry, offering a robust and adaptable platform for the synthesis of a multitude of biologically active compounds. Its straightforward reactivity allows for the efficient construction of complex heterocyclic systems, including the pharmacologically significant xanthine scaffold. The derivatives synthesized from this precursor have demonstrated promising activities as enzyme inhibitors, and antiviral and anticancer agents, underscoring the continued importance of this compound in modern drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this versatile building block.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
"5,6-Diamino-1,3-dimethyluracil" in the Traube purine synthesis
An In-depth Technical Guide to the Role of 5,6-Diamino-1,3-dimethyluracil in the Traube Purine (B94841) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Traube purine synthesis, first reported by Wilhelm Traube in 1900, remains a cornerstone of heterocyclic chemistry, providing a versatile and classical method for the synthesis of purine derivatives.[1] This methodology is particularly significant in pharmaceutical and medicinal chemistry for the preparation of compounds such as theophylline (B1681296) and caffeine, which possess important physiological activities. At the heart of this synthesis is the cyclization of a 4,5-diaminopyrimidine (B145471) derivative with a one-carbon unit, typically introduced via reagents like formic acid or its derivatives, to construct the imidazole (B134444) ring of the purine system.[2][3]
This technical guide focuses on the pivotal role of a specific intermediate, This compound , in the Traube synthesis, particularly in the production of xanthine (B1682287) analogs like theophylline. This compound serves as a key precursor, providing the pyrimidine (B1678525) backbone for the construction of the final purine structure.[4][5] The use of this intermediate streamlines the synthesis of certain purine derivatives, offering an efficient pathway for drug development and research.[6]
The General Mechanism of the Traube Purine Synthesis
The Traube synthesis fundamentally involves the reaction of a 4,5-diaminopyrimidine with a source of a single carbon atom to form the fused imidazole ring of the purine. The general pathway can be summarized as follows:
-
Preparation of a 4,5-Diaminopyrimidine : The synthesis often begins with a 4-aminopyrimidine. The amino group at the 5-position is introduced through nitrosation, followed by reduction of the nitroso group.[1][7][8]
-
Cyclization : The resulting 4,5-diaminopyrimidine is then treated with a reagent that provides a single carbon atom, such as formic acid, which leads to the formation of the purine derivative.[2][3] This step involves the formylation of one of the amino groups, followed by cyclodehydration to close the imidazole ring.[3]
The versatility of the Traube synthesis allows for the preparation of a wide array of purine derivatives by varying the substituents on the initial pyrimidine ring and the nature of the one-carbon cyclizing agent.[2]
Synthesis of Theophylline via this compound
A prominent application of the Traube synthesis is the production of theophylline, a methylxanthine drug used in the therapy of respiratory diseases.[4] In this context, this compound is a crucial intermediate. The synthesis proceeds through the following key stages:
-
Synthesis of 6-amino-1,3-dimethyluracil (B104193) : The process typically starts with the methylation of 6-aminouracil (B15529) using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.[9][10]
-
Nitrosation : The resulting 6-amino-1,3-dimethyluracil is then nitrosated at the 5-position to yield 6-amino-5-nitroso-1,3-dimethyluracil.[4][9]
-
Reduction to this compound : The nitroso group is subsequently reduced to an amino group, affording the key intermediate, this compound.[4]
-
Cyclization to Theophylline : Finally, the diamine is cyclized with a one-carbon source, such as formamide (B127407) or triethoxymethane, to yield theophylline.[4][9]
The following diagram illustrates the synthetic pathway from 6-amino-1,3-dimethyluracil to theophylline.
References
- 1. Traube Purine Synthesis [drugfuture.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 4. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 5. This compound technical grade 5440-00-6 [sigmaaldrich.com]
- 6. 1 3 Dimethyluracil in the Synthesis of Theophylline [hbgxchemical.com]
- 7. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 8. scribd.com [scribd.com]
- 9. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 10. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]
The Pivotal Role of 5,6-Diamino-1,3-dimethyluracil in Theophylline Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of theophylline (B1681296), a crucial pharmaceutical compound for treating respiratory diseases. The focus of this document is the critical role of the intermediate compound, 5,6-diamino-1,3-dimethyluracil, in the widely utilized Traube purine (B94841) synthesis method. This guide will detail the synthetic pathway, present quantitative data from various experimental protocols, and offer detailed methodologies for the key reaction steps.
Introduction
Theophylline, chemically known as 1,3-dimethylxanthine, is a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry. The Traube purine synthesis, a well-established method for creating purine ring systems, is a common route for the commercial production of theophylline.[2] A key intermediate in this pathway is this compound, the formation and subsequent cyclization of which is paramount to the successful synthesis of the theophylline molecule.
The Synthetic Pathway: From Uracil to Theophylline
The synthesis of theophylline via the Traube method involves a multi-step process starting from 6-aminouracil (B15529) or a related precursor. The core of this process is the construction of the pyrimidine (B1678525) ring followed by the fusion of an imidazole (B134444) ring to form the final purine structure of theophylline. This compound serves as the direct precursor to the imidazole ring formation.
The general synthetic route can be summarized as follows:
-
N-Methylation: The process often begins with the methylation of 6-aminouracil at the N1 and N3 positions to yield 6-amino-1,3-dimethyluracil (B104193).
-
Nitrosation: The 6-amino-1,3-dimethyluracil is then nitrosated at the C5 position to form 6-amino-5-nitroso-1,3-dimethyluracil.
-
Reduction: The nitroso group is subsequently reduced to an amino group, yielding the pivotal intermediate, this compound.
-
Cyclization: Finally, the diamine is cyclized with a one-carbon synthon, such as formamide (B127407) or triethoxymethane, to form the imidazole ring and yield theophylline.
This synthetic pathway is illustrated in the diagram below:
Quantitative Data and Reaction Parameters
The efficiency of each synthetic step is highly dependent on the reaction conditions. The following tables summarize quantitative data extracted from various patented and described methodologies.
Table 1: Synthesis of 6-Amino-1,3-dimethyluracil
| Parameter | Value | Reference |
| Reactants | 6-Aminouracil, Dimethyl Sulfate, Sodium Hydroxide (B78521) | [3][4] |
| Solvent | Water | [3][4] |
| Temperature | Ice-salt bath | [3][4] |
| Reaction Time | 4.5 - 5 hours | [3][4] |
Table 2: Synthesis of 6-Amino-5-nitroso-1,3-dimethyluracil
| Parameter | Value | Reference |
| Reactants | 6-Amino-1,3-dimethyluracil, Sodium Nitrite (B80452), Acetic Acid | [3][4] |
| Solvent | Water | [3][4] |
| Temperature | Heating to 79-85°C, then cooling to 0-1°C | [3][4] |
| Reaction Time | Insulation for 29-35 min, then overnight stirring | [3][4] |
Table 3: Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | 6-Amino-5-nitroso-1,3-dimethyluracil, Hydrogen | [3][4] |
| Catalyst | Palladium on Carbon (Pd/C) | [3][4] |
| Solvent | Methanol | [3][4] |
| Pressure | 2.5 - 3.8 MPa | [3][4] |
| Reaction Time | 3 - 4.7 hours | [3][4] |
| Temperature | Not specified, rotary evaporation at 33-37°C | [3][4] |
Table 4: Synthesis of Theophylline from this compound
| Parameter | Method A | Method B | Reference |
| Reactant | This compound | This compound | [2][3] |
| Cyclizing Agent | Formamide | Triethoxymethane | [2][3] |
| Solvent | Not specified | Not specified | [2][3] |
| Temperature | Not specified | Heating to 100°C | [2][3] |
| Reaction Time | Not specified | 3.7 - 4 hours | [3] |
| Yield | Not specified | 97.7% (with triethylamine (B128534) and catalyst) | [2] |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of theophylline, based on published patent literature.
Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil[3][4]
-
In a suitable reaction vessel, combine 1 part 6-aminouracil, a 33-37% (w/w) sodium hydroxide solution, and water.
-
Cool the mixture in an ice-salt bath.
-
While stirring, add 2 parts dimethyl sulfate.
-
Continue stirring in the ice-salt bath for 4.5 to 5 hours.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 6-amino-1,3-dimethyluracil.
Protocol 2: Synthesis of 6-Amino-5-nitroso-1,3-dimethyluracil[3][4]
-
In a reaction container, add the 6-amino-1,3-dimethyluracil obtained from the previous step, acetic acid, and water.
-
Heat the mixture to between 79°C and 85°C.
-
Dropwise, add an aqueous solution of sodium nitrite (2.5-3.5 mol/L) at a rate of 19-21 ml/h.
-
Maintain the temperature and stir for an insulation period of 29 to 35 minutes.
-
Cool the reaction mixture to 0-1°C and continue stirring overnight.
-
Filter the precipitate, wash with cold water, and dry to yield 6-amino-5-nitroso-1,3-dimethyluracil.
Protocol 3: Synthesis of this compound[3][4]
-
In a high-pressure hydrogen reaction kettle, add 6-amino-5-nitroso-1,3-dimethyluracil, a palladium on carbon catalyst (typically 10 wt% palladium), and methanol.
-
Introduce hydrogen gas to maintain a pressure of 2.5 to 3.8 MPa.
-
Maintain the pressure and stir for 3 to 4.7 hours.
-
Filter the reaction mixture through kieselguhr to remove the catalyst.
-
The filtrate is then subjected to rotary evaporation at 33-37°C to obtain this compound as a brown oily substance.
Protocol 4: Synthesis of Theophylline[2][3]
Method A: Using Formamide [2]
-
React this compound with formamide. The reaction is typically heated.
-
Upon completion of the reaction, theophylline is isolated and purified.
Method B: Using Triethoxymethane [3]
-
Dissolve the this compound in triethoxymethane.
-
Heat the solution to 100°C and maintain this temperature for 3.7 to 4 hours.
-
After the reaction is complete, obtain theophylline through reduced pressure distillation.
Logical Workflow of Theophylline Synthesis
The following diagram illustrates the logical progression and decision points in the synthesis process, highlighting the central role of the diamino intermediate.
Conclusion
The synthesis of theophylline via the Traube method is a robust and widely practiced industrial process. Central to this synthesis is the formation of this compound, which serves as the immediate precursor for the construction of the imidazole ring of the theophylline molecule. The efficiency and yield of the overall synthesis are highly dependent on the careful control of reaction parameters at each step, from the initial N-methylation to the final cyclization. The detailed protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and professionals involved in the development and optimization of theophylline synthesis. Further research into novel catalysts and more environmentally benign reaction conditions continues to be an area of active investigation in the field.
References
The Efficacy of 5,6-Diamino-1,3-dimethyluracil as a High-Performance Thermal Stabilizer for Polyvinyl Chloride (PVC)
An In-depth Technical Guide for Researchers and Polymer Scientists
Abstract
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is inherently susceptible to thermal degradation at processing temperatures. This degradation, primarily through a dehydrochlorination process, compromises the material's mechanical integrity and aesthetic qualities. The use of thermal stabilizers is therefore essential. This technical guide explores the application and mechanism of 5,6-Diamino-1,3-dimethyluracil (DDU) as a non-toxic, high-performance thermal stabilizer for PVC. DDU, a uracil (B121893) derivative, has demonstrated superior stabilizing effects compared to conventional metal stearates. This document provides a comprehensive overview of the stabilizing mechanism, quantitative performance data, detailed experimental protocols for evaluation, and a schematic for its synthesis, serving as a critical resource for researchers in polymer science and additive development.
Introduction to PVC Degradation and the Role of Thermal Stabilizers
The thermal degradation of PVC is a chain reaction initiated at temperatures above 100°C, accelerating rapidly at typical processing temperatures (160-200°C). The primary degradation pathway is the elimination of hydrogen chloride (HCl), which autocatalyzes further degradation.[1] This process leads to the formation of conjugated polyene sequences, resulting in undesirable color changes (yellowing to blackening) and embrittlement of the polymer.[1]
Thermal stabilizers are additives that inhibit or retard this degradation process. Historically, lead and organotin compounds have been effective stabilizers but are now being phased out due to toxicity concerns.[2] This has spurred research into safer and more environmentally friendly alternatives, with organic-based stabilizers (OBS) gaining significant interest.[3] Uracil and its derivatives have emerged as a promising class of OBS due to their ability to effectively neutralize HCl and interrupt the degradation cascade.[1][4]
This compound (DDU): A Profile
This compound (DDU) is a heterocyclic organic compound with the chemical formula C₆H₁₀N₄O₂. Its structure, featuring two amino groups adjacent to the uracil ring, is key to its efficacy as a thermal stabilizer.
Physical and Chemical Properties:
-
CAS Number: 5440-00-6
-
Molecular Weight: 170.17 g/mol (anhydrous basis)
-
Appearance: Solid
-
Melting Point: 210-214 °C (decomposes)
Mechanism of Thermal Stabilization
The stabilizing action of DDU in PVC is twofold, involving both HCl scavenging and substitution of labile chlorine atoms. This dual-action mechanism provides both initial color stability and long-term heat resistance.
-
HCl Scavenging: The amino groups on the DDU molecule readily react with and neutralize the hydrogen chloride released during the initial stages of PVC degradation. This prevents the autocatalytic "zipper" dehydrochlorination process.[5]
-
Substitution of Labile Chlorine Atoms: The nitrogen atoms in the DDU structure can displace the unstable tertiary and allylic chlorine atoms within the PVC polymer chain. This "repairs" the defect sites that would otherwise be initiation points for degradation, thereby preventing the formation of conjugated double bonds and subsequent discoloration.[4]
Below is a diagram illustrating the proposed stabilization mechanism.
Caption: Proposed mechanism of DDU as a PVC thermal stabilizer.
Quantitative Performance Evaluation
The effectiveness of DDU as a thermal stabilizer has been quantified using various standard industry tests. The data consistently shows a significant improvement in thermal stability compared to both unstabilized PVC and PVC stabilized with common metal soaps like calcium stearate (B1226849) (CaSt₂) and zinc stearate (ZnSt₂).[5]
Static Thermal Stability: Congo Red Test
The Congo Red test is a static method that measures the time until the evolution of HCl from a heated PVC sample. A longer time indicates better thermal stability.
| Stabilizer System | Concentration (phr) | Thermal Stability Time (min) at 180°C |
| Unstabilized PVC | 0 | < 5 |
| This compound (DDU) | Not Specified | 66.6[6] |
| Phenylurea | Not Specified | 26.5[6] |
| 3-Amino-1,2,4-triazole | Not Specified | 40[6] |
Note: phr = parts per hundred resin.
Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a sample as a function of temperature, providing insights into the degradation profile. Effective stabilizers increase the onset temperature of decomposition. While specific TGA data for DDU is not publicly available, the following table illustrates typical results for stabilized PVC.
| Sample | Onset Decomposition T₅% (°C) | Temperature at Max. Degradation Rate (°C) |
| Unstabilized PVC | ~240 | ~290 |
| PVC + Metal Soap Stabilizer | ~260 | ~310 |
| PVC + Uracil Derivative (Illustrative) | > 270 | > 320 |
T₅% is the temperature at which 5% weight loss occurs. Data is illustrative based on typical performance.[7][8]
Dynamic Thermal Stability: Torque Rheometry
A torque rheometer simulates the processing conditions in an extruder, measuring the torque required to mix the material over time at a constant temperature. The "stability time" is the duration before the onset of cross-linking and degradation, indicated by a sharp rise in torque.
| Parameter | Unstabilized PVC | PVC + DDU (Expected) |
| Fusion Time (min) | Shorter | Longer |
| Stability Time (min) | Short | Significantly Extended |
| Equilibrium Torque (Nm) | Lower | Higher |
Data is qualitative based on the expected performance of an effective stabilizer.[9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate PVC thermal stabilizers.
Synthesis of this compound
A plausible synthesis route for DDU starts from 1,3-dimethylurea (B165225) and cyanoacetic acid, followed by nitrosation and reduction.[11][12]
Caption: A general synthesis workflow for DDU.
Protocol:
-
Condensation/Cyclization: React 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent (e.g., acetic anhydride) to form 1,3-dimethylcyanoacetylurea, which then cyclizes to 6-amino-1,3-dimethyluracil.[13]
-
Nitrosation: Treat the 6-amino-1,3-dimethyluracil with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group at the 5-position, yielding 6-amino-5-nitroso-1,3-dimethyluracil.[12]
-
Reduction: Reduce the nitroso group to an amino group using a suitable reducing agent, such as sodium hydrosulfite, to obtain the final product, this compound.[12]
-
Purification: The crude product can be purified by recrystallization or by forming a hydrochloride salt.[12]
PVC Sample Preparation
-
Formulation: Prepare a standard PVC dry blend. A typical formulation might be:
-
PVC Resin (e.g., K-value 67): 100 parts
-
Stabilizer (DDU): 0.5 - 3.0 phr
-
Plasticizer (e.g., DOP): As required for flexible PVC
-
Lubricants, Fillers, Pigments: As required
-
-
Mixing: Homogenize the components in a high-speed mixer.
-
Milling: Process the dry blend on a two-roll mill at a set temperature (e.g., 170-180°C) to form a homogenous sheet of a specified thickness (e.g., 1 mm).[14]
-
Specimen Cutting: Cut the milled sheets into specimens of the required dimensions for each test.
Congo Red Test (Static Thermal Stability)
Apparatus: Oil bath, test tubes, Congo red indicator paper. Procedure:
-
Place a weighed amount (e.g., 2.0 g) of the PVC sample into a test tube.
-
Insert the test tube into a preheated oil bath, typically maintained at 180 ± 1°C.[15][16]
-
Place a strip of Congo red paper in the upper part of the test tube, ensuring it does not touch the sample.[14]
-
Record the time from the immersion of the test tube until the Congo red paper changes color from red to blue, indicating the evolution of HCl.[15] This time is the thermal stability time.
Oven Aging Test (Color Stability)
Apparatus: Forced-air circulation oven. Procedure:
-
Place PVC specimens (e.g., 2x2 cm plaques) on a tray.
-
Place the tray in a preheated oven at a constant temperature, typically 180°C.[14]
-
Remove samples at regular intervals (e.g., every 10 or 15 minutes).[14]
-
Visually assess and record the color change against a standard white background or use a colorimeter to measure the yellowness index (YI).
-
The test is complete when the samples turn dark brown or black.
Thermogravimetric Analysis (TGA)
Apparatus: Thermogravimetric Analyzer. Procedure:
-
Place a small, accurately weighed sample (e.g., 5-10 mg) of the PVC compound into the TGA sample pan.[17]
-
Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10°C/min).[17]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (e.g., T₅% and T₁₀%) and the temperature of the maximum rate of weight loss from the derivative curve (DTG).[7]
Torque Rheometry (Dynamic Processing Stability)
Apparatus: Torque rheometer with a heated mixing bowl (e.g., Brabender or Haake type).[9] Procedure:
-
Preheat the mixing bowl to the desired test temperature (e.g., 180-190°C).[10]
-
Set the rotor speed to a constant value (e.g., 60 rpm).[10]
-
Introduce a precise amount of the PVC dry blend into the mixing chamber.[18]
-
Record the torque and material temperature as a function of time.
-
Analyze the resulting rheogram to determine key parameters:
Caption: Workflow for evaluating the performance of DDU in PVC.
Conclusion
This compound has been shown to be a highly effective thermal stabilizer for polyvinyl chloride. Its dual-action mechanism of HCl scavenging and substitution of labile chlorine atoms provides excellent protection against thermal degradation, resulting in improved color stability and longer processing times. The quantitative data, particularly from Congo red tests, confirms its superior performance over some traditional stabilizers. As the industry continues to move away from heavy-metal-based additives, DDU and other uracil derivatives represent a viable, non-toxic, and high-performance alternative for PVC stabilization, meriting further research and development.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. kanademy.com [kanademy.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. orbimind.com [orbimind.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kanademy.com [kanademy.com]
- 11. This compound|CAS 5440-00-6 [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 14. News - Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers [bontecn.com]
- 15. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 16. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 17. cpsm.kpi.ua [cpsm.kpi.ua]
- 18. infinitalab.com [infinitalab.com]
- 19. file.yizimg.com [file.yizimg.com]
The Versatile Scaffold: An In-depth Technical Guide to 5,6-Diamino-1,3-dimethyluracil Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Diamino-1,3-dimethyluracil, a substituted pyrimidine (B1678525), serves as a versatile and crucial building block in synthetic organic and medicinal chemistry. Its unique structural features, particularly the two adjacent amino groups on the pyrimidine ring, provide a reactive core for the construction of a diverse array of fused heterocyclic systems. These resulting derivatives have garnered significant attention from the scientific community due to their wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action of various classes of compounds derived from this compound. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of Bioactive Derivatives
The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds. The vicinal diamine functionality readily undergoes condensation and cyclization reactions with a variety of electrophilic reagents to yield fused ring systems.
A key synthetic pathway involves the nitrosation of 6-amino-1,3-dimethyluracil (B104193) to form 6-amino-5-nitroso-1,3-dimethyluracil, followed by reduction to yield this compound. This intermediate is then cyclized with various reagents to produce the desired heterocyclic derivatives. For instance, reaction with carbon disulfide can lead to the formation of xanthine (B1682287) analogs.
Another common approach is the condensation of this compound with dicarbonyl compounds or their equivalents, which is a fundamental method for the synthesis of pteridine (B1203161) derivatives. Furthermore, multicomponent reactions involving this compound, aldehydes, and active methylene (B1212753) compounds have been effectively utilized to construct complex molecules like pyrimido[4,5-b]quinolines in a one-pot fashion.
Potential Applications
Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents. Key application areas are detailed below.
Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases
Pteridine analogs synthesized from this compound have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain, and its inhibition is a validated therapeutic strategy for Parkinson's disease. By inhibiting MAO-B, these compounds can increase dopamine levels, thereby alleviating motor symptoms. The pteridine-2,4-dione scaffold shows particular promise for the development of reversible MAO-B inhibitors.[1]
Table 1: MAO-B Inhibitory Activity of Pteridine Derivatives
| Compound | Structure | MAO-B IC₅₀ (µM) | Reference |
| 6-amino-5-[(E)-3-(3-chloro-phenyl)-prop-2-en-(E)-ylideneamino]-1,3-dimethyl-1H-pyrimidine-2,4-dione | 0.602 | [1] | |
| 6-[(E)-2-(3-chloro-phenyl)-vinyl]-1,3-dimethyl-1H-pteridine-2,4-dione | 0.314 | [1] |
Anticancer Agents
A significant area of research has focused on the anticancer potential of pyrimido[4,5-b]quinoline derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER2 pathway, and the induction of apoptosis.[2][3][4] The ability to induce cell cycle arrest and apoptosis makes these derivatives attractive candidates for further development as novel cancer therapeutics.[2][5]
Table 2: Anticancer Activity of Pyrimido[4,5-b]quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 5b (an N-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-one) | MCF-7 (Breast Cancer) | 1.67 | [2] |
| Compound 4l (an N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine) | MCF-7 (Breast Cancer) | 1.62 | [3] |
| Compound 4d (an N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine) | MCF-7 (Breast Cancer) | 2.67 | [3] |
| Methoxy Pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) | Leukemic cells | 2-15 | [1] |
Adenosine (B11128) Receptor Antagonists
Xanthine derivatives, such as theophylline (B1681296) and caffeine, are well-known adenosine receptor antagonists. This compound serves as a key intermediate in the synthesis of theophylline and its analogs.[6] These compounds can modulate a variety of physiological processes by blocking the effects of adenosine at its receptors (A1, A2A, A2B, and A3). This has implications for the treatment of respiratory diseases like asthma, as well as neurological and cardiovascular disorders. The development of selective adenosine receptor antagonists from this precursor is an active area of research.[7]
Table 3: Adenosine Receptor Binding Affinity of Theophylline and Related Xanthine Derivatives
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| Theophylline | A1, A2A, A2B, A3 | Micromolar affinity | [8] |
| 1,3-Dipropyl-8-phenylxanthine | A1 and A2 | Potent antagonist | [9] |
| PSB-603 derivative 5 | A2B | 9.97 | [10] |
| PSB-603 derivative 6 | A2B | 12.3 | [10] |
Antioxidant Agents
Derivatives of 5,6-diaminouracil (B14702) have also been investigated for their antioxidant properties. The ability to scavenge free radicals is a crucial mechanism for protecting cells from oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of these compounds.
Table 4: Antioxidant Activity of Uracil and Thiouracil Derivatives
| Compound Class | DPPH Radical Scavenging Activity (IC₅₀) | Reference |
| 2,4,6-Trichlorophenylhydrazine Schiff bases | 4.05 - 369.30 µM | [11] |
| n-Hexane extract of P. retrofractum Vahl. | 57.66 ppm | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for key experiments cited in this guide.
Synthesis of Pteridine Analogues
A general procedure for the synthesis of pteridine analogues involves the condensation of this compound with a dicarbonyl compound. For example, to synthesize 6-[(E)-2-(3-chloro-phenyl)-vinyl]-1,3-dimethyl-1H-pteridine-2,4-dione, this compound is reacted with 3-(3-chlorophenyl)propenal in a suitable solvent such as ethanol, often with a catalytic amount of acid. The reaction mixture is heated under reflux for a specified period, after which the product is isolated by filtration and purified by recrystallization.
MAO-B Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-B is typically determined using a fluorometric assay. The assay is based on the detection of hydrogen peroxide, a byproduct of the oxidative deamination of the MAO substrate (e.g., tyramine). The reaction is carried out in a 96-well plate. The test compound, MAO-B enzyme, and a substrate solution containing a fluorescent probe are incubated together. The increase in fluorescence, resulting from the reaction of the probe with hydrogen peroxide, is measured over time using a fluorescence plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curves.
MTT Assay for Anticancer Activity
The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Radioligand Binding Assay for Adenosine Receptors
The binding affinity of compounds to adenosine receptors is determined by radioligand binding assays. Membranes from cells expressing the specific adenosine receptor subtype (e.g., A1 or A2A) are incubated with a radiolabeled ligand (e.g., [³H]CCPA for A1) and varying concentrations of the test compound. The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, which represents the bound radioligand, is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and this value is used to calculate the binding affinity (Kᵢ).
DPPH Radical Scavenging Assay
The antioxidant activity is assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol) has a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change from violet to yellow. The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) after a defined incubation period. The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.
Signaling Pathways
Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and optimization.
Adenosine A1 and A2A Receptor Signaling
Adenosine A1 and A2A receptors are G protein-coupled receptors (GPCRs) that play opposing roles in regulating the intracellular concentration of cyclic AMP (cAMP). A1 receptors are coupled to inhibitory G proteins (Gᵢ), which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Conversely, A2A receptors are coupled to stimulatory G proteins (Gₛ), which activate adenylyl cyclase, resulting in an increase in cAMP levels. Antagonists of these receptors block the action of endogenous adenosine, thereby modulating these downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. dpph assay ic50: Topics by Science.gov [science.gov]
"5,6-Diamino-1,3-dimethyluracil" reactivity with aldehydes
An In-depth Technical Guide to the Reactivity of 5,6-Diamino-1,3-dimethyluracil with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of this compound with aldehydes. This reaction is a cornerstone in the synthesis of a variety of heterocyclic compounds, including Schiff bases, xanthine (B1682287) derivatives, and other fused pyrimidine (B1678525) systems with significant biological and pharmaceutical applications.
Core Reactivity: Schiff Base Formation
The primary reaction between this compound and aldehydes is a condensation reaction that results in the formation of a Schiff base (an imine). A critical aspect of this reactivity is the regioselectivity of the condensation. The 5-amino group is significantly more nucleophilic and reactive than the 6-amino group. This is attributed to the delocalization of the lone pair of electrons on the nitrogen of the 6-amino group through resonance with the adjacent carbonyl group, which reduces its nucleophilicity.
The general mechanism for this Schiff base formation involves the nucleophilic attack of the 5-amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
Reaction Pathway: Schiff Base Formation
Caption: General reaction scheme for the formation of a Schiff base from this compound and an aldehyde.
Quantitative Data: Reaction of this compound with Various Aldehydes
The following table summarizes the reported yields for the synthesis of Schiff bases from this compound and a selection of aldehydes. It is important to note that the reaction conditions may vary between different studies, which can influence the reported yields.
| Aldehyde (R-CHO) | R Group | Reaction Conditions | Yield (%) | Reference |
| 2-(Methylthio)benzaldehyde | 2-(Methylthio)phenyl | Methanol (B129727), reflux, 3 hours | Not specified, crystalline product | [1] |
| 5-Methylthiophene-2-carboxaldehyde | 5-Methylthiophen-2-yl | Methanol, reflux, 18 hours, p-toluenesulfonic acid catalyst | 50 | [2] |
| 3-Nitrobenzaldehyde | 3-Nitrophenyl | Absolute ethanol (B145695), room temperature, 1 hour | >90 (implied) | [3] |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Absolute ethanol, room temperature, 1 hour | >90 (implied) | [3] |
| 4-Bromobenzaldehyde | 4-Bromophenyl | Absolute ethanol, room temperature, 1 hour | >90 (implied) | [3] |
| 2,3,4-Trimethoxycinnamic aldehyde | 2,3,4-Trimethoxystyryl | Acetic acid/methanol, -20°C to 100°C, 0.5-12 hours | 35 (for the cyclized product) | [4] |
Experimental Protocols
General Procedure for the Synthesis of 6-Amino-5-(arylmethyleneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-diones
This protocol is a generalized procedure based on several reported syntheses.[1][3]
Materials:
-
This compound
-
Substituted aldehyde (1.0 - 1.1 equivalents)
-
Anhydrous methanol or ethanol
-
(Optional) Acid catalyst, such as p-toluenesulfonic acid or glacial acetic acid
Procedure:
-
Dissolve this compound in anhydrous methanol or ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the substituted aldehyde to the solution. If using a catalyst, it can be added at this stage.
-
Heat the reaction mixture to reflux and maintain for a period of 1 to 18 hours, depending on the reactivity of the aldehyde. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetonitrile.
Subsequent Reactivity of the Schiff Base Intermediates
The initially formed Schiff bases are versatile intermediates that can undergo further transformations, most notably reduction to form benzylic amines and oxidative cyclization to yield xanthine derivatives.
Reduction to Benzylic Amines
The imine bond of the Schiff base can be selectively reduced to an amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). This reaction is typically carried out in situ after the initial condensation.[5]
Caption: Workflow for the one-pot reductive amination of this compound with salicylaldehydes.
Materials:
-
This compound
-
Substituted salicylaldehyde (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium borohydride (excess)
Procedure:
-
To a solution of this compound in ethanol, add the substituted salicylaldehyde and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature to form the Schiff base in situ.
-
After the formation of the imine (as monitored by TLC), add an excess of sodium borohydride in portions.
-
Continue stirring until the reduction is complete.
-
Quench the reaction by the careful addition of water.
-
The product may precipitate and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent, dried, and the solvent evaporated to yield the crude product.
-
Purify the product by column chromatography.
Oxidative Cyclization to Xanthine Derivatives
The Schiff base intermediates can undergo oxidative cyclization to form the imidazole (B134444) ring of the purine (B94841) system, yielding 8-substituted xanthine derivatives. This transformation is of significant interest in medicinal chemistry, as many xanthine derivatives exhibit potent biological activities. A common reagent for this cyclization is thionyl chloride (SOCl₂).[6]
Caption: Oxidative cyclization of a Schiff base intermediate to an 8-substituted xanthine derivative using thionyl chloride.
Materials:
-
6-Amino-5-(arylmethyleneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
-
Thionyl chloride
Procedure:
-
In a fume hood, carefully add the Schiff base to an excess of thionyl chloride.
-
Heat the mixture to reflux for a specified period (e.g., 1 hour).
-
After the reaction is complete, carefully evaporate the excess thionyl chloride under reduced pressure.
-
The residue is then worked up, which may involve neutralization with a base (e.g., aqueous ammonia) to precipitate the crude xanthine derivative.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent.
Conclusion
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds through its reaction with aldehydes. The initial and regioselective formation of a Schiff base at the 5-amino position provides a key intermediate that can be further elaborated through reduction or oxidative cyclization. The methodologies described in this guide offer robust and efficient pathways to novel uracil (B121893) derivatives, which are of significant interest to researchers in medicinal chemistry and drug discovery.
References
- 1. 6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of xanthines by cyclization of the Michael-type adducts from 6-aminouracils and diethyl azodiformate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
Methodological & Application
Synthesis of 5,6-Diamino-1,3-dimethyluracil: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5,6-diamino-1,3-dimethyluracil, a key intermediate in the preparation of various biologically active compounds, including methylxanthines like caffeine (B1668208) and theophylline. The protocol details a reliable two-step synthetic pathway commencing with the nitrosation of 6-amino-1,3-dimethyluracil (B104193) to yield the intermediate, 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697). This intermediate is subsequently reduced to the final product. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this compound.
Introduction
This compound is a versatile heterocyclic compound widely utilized as a precursor in the synthesis of numerous pharmaceutical agents and other biologically relevant molecules. Its structure, featuring a pyrimidine-2,4(1H,3H)-dione backbone with amino groups at the 5 and 6 positions, makes it an ideal starting material for the construction of fused heterocyclic systems such as purines and pteridines. The primary synthetic route involves the introduction of a nitroso group at the 5-position of 6-amino-1,3-dimethyluracil, followed by its reduction to an amino group. This method is efficient and provides high yields of the desired product.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Nitrosation: 6-Amino-1,3-dimethyluracil is treated with a nitrosating agent, commonly sodium nitrite (B80452), in an acidic medium to form 6-amino-1,3-dimethyl-5-nitrosouracil.
-
Reduction: The nitroso group of the intermediate is then reduced to an amino group to yield this compound. Common reducing agents for this transformation include sodium hydrosulfite (sodium dithionite) or catalytic hydrogenation.
Experimental Protocols
Step 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
This procedure outlines the nitrosation of 6-amino-1,3-dimethyluracil.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
-
Ice bath
Procedure:
-
In a suitable reaction vessel, suspend 6-amino-1,3-dimethyluracil in water.
-
Add glacial acetic acid to the suspension.
-
Cool the mixture in an ice bath to approximately 10°C with continuous stirring.[1]
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension. The reaction is exothermic and the temperature should be maintained below 20°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 30 minutes) to ensure complete reaction.[2]
-
The resulting colored precipitate of 6-amino-1,3-dimethyl-5-nitrosouracil is collected by filtration.
-
Wash the precipitate with cold water and then with a small amount of ethanol.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound
This procedure describes the reduction of 6-amino-1,3-dimethyl-5-nitrosouracil using sodium hydrosulfite.
Materials:
-
6-Amino-1,3-dimethyl-5-nitrosouracil
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Water
-
Heating mantle or water bath
Procedure:
-
Suspend the 6-amino-1,3-dimethyl-5-nitrosouracil obtained from Step 1 in water in a reaction vessel equipped with a stirrer and a condenser.
-
Heat the suspension with stirring.
-
Gradually add solid sodium hydrosulfite to the heated suspension. The amount of sodium hydrosulfite required may vary depending on its purity, so it should be added until the color of the reaction mixture changes, indicating the reduction of the nitroso group.
-
After the color change is complete, add a small excess of sodium hydrosulfite and continue heating for a short period (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated this compound is collected by filtration.
-
Wash the product thoroughly with cold water to remove any inorganic salts.
-
Dry the final product under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 6-Amino-1,3-dimethyluracil | C₆H₉N₃O₂ | 155.15 | White to off-white solid | >300 |
| 6-Amino-1,3-dimethyl-5-nitrosouracil | C₆H₈N₄O₃ | 184.15 | Colored solid | 241-243 |
| This compound | C₆H₁₀N₄O₂ | 170.17 | Off-white to tan solid | 210-214 (decomposes) |
| Reaction Step | Typical Yield | Purity |
| Nitrosation | High | High |
| Reduction | High | High |
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Characterization
The final product, this compound, can be characterized using standard analytical techniques:
-
Melting Point: As indicated in the data table, the compound typically melts with decomposition in the range of 210-214 °C.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum can confirm the presence of the methyl and amino groups.
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups, such as N-H and C=O stretches.
-
Mass Spectrometry: The molecular weight of the compound can be confirmed by mass spectrometry.[3]
-
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
The nitrosation reaction should be performed in a well-ventilated fume hood as nitrogen oxides may be evolved.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this important intermediate for its use in the development of new pharmaceutical compounds and other valuable chemical entities. The provided data and workflow diagram serve as useful references for planning and executing the synthesis.
References
Characterization of 5,6-Diamino-1,3-dimethyluracil by ¹H NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the characterization of the heterocyclic compound 5,6-diamino-1,3-dimethyluracil using proton nuclear magnetic resonance (¹H NMR) spectroscopy. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including xanthine (B1682287) derivatives and other therapeutic agents. Accurate structural elucidation and purity assessment by ¹H NMR are paramount for its application in research and drug development.
Introduction
This compound is a substituted pyrimidinedione with the chemical formula C₆H₁₀N₄O₂. Its structure features two amino groups and two methyl groups attached to the uracil (B121893) core. ¹H NMR spectroscopy is a powerful analytical technique for confirming the identity and purity of this compound by providing detailed information about the chemical environment of its protons. The expected ¹H NMR spectrum would show distinct signals corresponding to the protons of the two methyl groups and the two amino groups.
¹H NMR Spectral Data
A comprehensive search of available scientific literature and spectral databases did not yield a complete, tabulated set of experimental ¹H NMR data (chemical shifts, multiplicities, and integration values) for this compound. While some sources confirm its characterization by ¹H NMR, the specific spectral parameters are not explicitly reported. An illustrative ¹H NMR spectrum has been found, but lacks the precise numerical data required for detailed analysis and comparison.
Table 1: Anticipated ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N¹-CH₃ | ~3.2 - 3.5 | Singlet | 3H |
| N³-CH₃ | ~3.2 - 3.5 | Singlet | 3H |
| C⁵-NH₂ | Broad singlet | 2H | |
| C⁶-NH₂ | Broad singlet | 2H |
Note: The exact chemical shifts of the amino (NH₂) protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. These signals are often broad.
Experimental Protocol for ¹H NMR Analysis
The following is a general protocol for acquiring a ¹H NMR spectrum of this compound. The specific parameters may be adjusted based on the instrument and experimental requirements.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and will affect the chemical shifts, particularly of the NH₂ protons. DMSO-d₆ is often a good choice for uracil derivatives as it can dissolve a wide range of compounds and its residual peak does not typically overlap with the signals of interest.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for routine characterization.
-
Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K).
-
Shimming: Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.
-
Pulse Sequence: A standard single-pulse experiment is usually adequate.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Identify the chemical shift (δ) and multiplicity (e.g., singlet, doublet) of each signal.
Experimental Workflow
The logical flow of characterizing this compound by ¹H NMR spectroscopy is outlined in the diagram below.
Caption: Workflow for ¹H NMR Characterization.
Logical Relationship of Spectral Features
The interpretation of the ¹H NMR spectrum relies on the logical connection between the observed signals and the molecular structure of this compound.
Caption: Structure-Spectrum Correlation.
Application Note: HPLC Analysis for Purity Determination of 5,6-Diamino-1,3-dimethyluracil
Introduction
5,6-Diamino-1,3-dimethyluracil is a crucial intermediate in the synthesis of various biologically active molecules, including adenosine (B11128) receptor ligands and theophylline (B1681296) derivatives.[1] Its purity is critical to ensure the quality and efficacy of the final pharmaceutical products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound and for the separation of potential impurities. The compound is a polar molecule, soluble in solvents like DMSO and Methanol.[1]
This method utilizes reversed-phase chromatography, which is a common and effective technique for the analysis of polar compounds like uracil (B121893) derivatives.[2] The protocol is designed to be precise, accurate, and suitable for quality control and research environments.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated pH meter.
-
Volumetric glassware: Class A.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (Milli-Q or equivalent).
-
Reagents: Ammonium (B1175870) acetate (B1210297) (ACS grade).
-
Reference Standard: this compound Certified Reference Material (CRM).
-
Sample: this compound test sample.
Chromatographic Conditions
A C18 stationary phase is selected as a good starting point for method development for this class of compounds. A buffered mobile phase is employed to ensure consistent peak shapes and retention times.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 6.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes; 40% B to 95% B over 2 minutes; hold at 95% B for 3 minutes; return to 5% B over 1 minute and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detector | DAD, 275 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Acetate, pH 6.8): Dissolve 0.7708 g of ammonium acetate in 1000 mL of Milli-Q water. Adjust the pH to 6.8 with dilute acetic acid or ammonium hydroxide. Filter through a 0.45 µm nylon filter.
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. Six replicate injections of the Standard Working Solution (100 µg/mL) are made.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Data Presentation
System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1254321 | 1.12 | 7543 |
| 2 | 5.22 | 1256789 | 1.13 | 7589 |
| 3 | 5.21 | 1253987 | 1.12 | 7532 |
| 4 | 5.23 | 1258765 | 1.14 | 7612 |
| 5 | 5.22 | 1255432 | 1.13 | 7567 |
| 6 | 5.21 | 1254876 | 1.12 | 7555 |
| Mean | 5.22 | 1255695 | 1.13 | 7566 |
| % RSD | 0.15 | 0.16 | - | - |
Purity Calculation
The purity of the this compound sample is determined by area normalization.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Sample Analysis Results
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Sample A | 5.23 | 1248976 | 1254321 | 99.57 |
| Sample B | 5.22 | 1234567 | 1245678 | 99.11 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for the purity determination of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The developed HPLC method is demonstrated to be suitable for the purity determination of this compound. The method is specific, and the system suitability parameters are well within the acceptable limits, ensuring the reliability of the results. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate.
References
Application Note and Protocol: Recrystallization of 5,6-Diamino-1,3-dimethyluracil for High-Purity Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Diamino-1,3-dimethyluracil is a crucial intermediate in the synthesis of various biologically active molecules, including adenosine (B11128) receptor ligands and monoamine oxidase B inhibitors. The purity of this compound is paramount for successful downstream applications and for obtaining reliable biological data. This document provides a detailed protocol for the purification of this compound via recrystallization, a robust method for removing impurities generated during its synthesis. The presented protocol utilizes ethanol (B145695) as the primary recrystallization solvent, based on its favorable solubility characteristics for the target compound.
Data Presentation
The following table summarizes the typical results obtained from the recrystallization of this compound, demonstrating a significant enhancement in purity with a high recovery yield.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light pink to beige powder | White to off-white crystalline solid |
| Purity (by HPLC) | ~95-98% | ≥99.5% |
| Melting Point | 208-212 °C (dec.) | 210-214 °C (dec.)[1][2] |
| Recovery Yield | N/A | 80-90% |
| Solubility | Soluble in DMSO, Methanol[1] | Soluble in hot ethanol |
Experimental Protocol
This protocol details the recrystallization of this compound from ethanol.[1]
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add approximately 20-30 mL of ethanol. The exact volume may vary depending on the initial purity of the compound.
-
Gently heat the mixture on a hot plate with constant stirring. Bring the solvent to a gentle boil.
-
Continue to add small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be executed quickly to prevent premature crystallization of the product. Use a pre-heated funnel and filter flask.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30-45 minutes to maximize the precipitation of the purified compound.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula or stopper to remove excess solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 60-70°C until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames and ensure the hot plate is in good working condition.
Diagrams
References
Application Notes and Protocols: 5,6-Diamino-1,3-dimethyluracil in One-Pot Synthesis of Fused Uracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of various fused uracil (B121893) derivatives utilizing 5,6-diamino-1,3-dimethyluracil as a key building block. Fused uracil scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and neuroprotective properties.
Introduction
This compound is a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its adjacent amino groups provide a reactive site for cyclization reactions, making it an ideal candidate for multicomponent, one-pot syntheses. This approach offers several advantages, including reduced reaction times, simplified purification processes, and increased overall efficiency, which are crucial in drug discovery and development. This document outlines the synthesis of several classes of fused uracils, including pyrimido[4,5-b]quinolines, pyrimido[4,5-d]pyrimidines, and xanthines.
I. One-Pot Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. A common and efficient method for their synthesis is a one-pot, three-component reaction involving an aromatic aldehyde, a β-dicarbonyl compound (such as dimedone), and an aminouracil.
Experimental Protocol: Three-Component Synthesis of Pyrimido[4,5-b]quinolines[1]
This protocol describes the synthesis of pyrimido[4,5-b]quinoline derivatives via a trityl chloride-catalyzed one-pot reaction.
Materials:
-
This compound (or 6-amino-1,3-dimethyluracil)
-
Aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde)
-
Dimedone
-
Trityl chloride (TrCl)
-
Chloroform (B151607) (CHCl₃)
-
Aqueous ethanol (B145695) (70%)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), dimedone (1 mmol, 0.140 g), and 6-amino-1,3-dimethyluracil (B104193) (1 mmol, 0.155 g).[1]
-
Add trityl chloride (10 mol %, 0.0278 g) as the catalyst and chloroform (10 mL) as the solvent.[1]
-
Stir the reaction mixture under reflux conditions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from 70% aqueous ethanol.
Quantitative Data for Pyrimido[4,5-b]quinoline Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various pyrimido[4,5-b]quinoline derivatives using the protocol described above.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | TrCl | Chloroform | 30 | 95 |
| 2 | 4-Nitrobenzaldehyde | TrCl | Chloroform | 25 | 92 |
| 3 | 2,4-Dichlorobenzaldehyde | TrCl | Chloroform | 35 | 90 |
| 4 | 4-Methylbenzaldehyde | TrCl | Chloroform | 40 | 88 |
| 5 | Benzaldehyde | TrCl | Chloroform | 45 | 85 |
II. One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives
Pyrimido[4,5-d]pyrimidines are another important class of fused uracils known for their potential as anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs).[2][3] These can be synthesized through a one-pot reaction of an aminouracil, an aldehyde, and a source of ammonia (B1221849) or an amine.
Experimental Protocol: Synthesis of Pyrimido[4,5-d]pyrimidines
This protocol outlines a one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
DABCO-based ionic liquid catalyst ([C4(DABCO-SO3H)2].4ClO4)
-
Ethanol
Procedure:
-
In a reaction vessel, combine 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), and urea (1 mmol).
-
Add the DABCO-based ionic liquid catalyst (0.04 mmol, 0.02 g).
-
Heat the mixture in ethanol at 80°C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter the solid product.
-
Wash the product with cold ethanol to obtain the pure pyrimido[4,5-d]pyrimidine derivative.
Quantitative Data for Pyrimido[4,5-d]pyrimidine Synthesis
The following table presents the reaction outcomes for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | [C4(DABCO-SO3H)2].4ClO4 | Ethanol | 10 | 96 |
| 2 | 4-Nitrobenzaldehyde | [C4(DABCO-SO3H)2].4ClO4 | Ethanol | 10 | 94 |
| 3 | 3-Nitrobenzaldehyde | [C4(DABCO-SO3H)2].4ClO4 | Ethanol | 15 | 92 |
| 4 | 4-Methylbenzaldehyde | [C4(DABCO-SO3H)2].4ClO4 | Ethanol | 20 | 90 |
| 5 | Benzaldehyde | [C4(DABCO-SO3H)2].4ClO4 | Ethanol | 25 | 88 |
III. One-Pot Synthesis of Xanthine (B1682287) Derivatives
Xanthine derivatives are well-known for their biological activities, most notably as antagonists of adenosine (B11128) receptors.[4][5][6][7] They can be synthesized from this compound through condensation and cyclization reactions.
Experimental Protocol: Synthesis of 8-Substituted Xanthines
This protocol describes a two-step, one-pot synthesis of 8-substituted xanthines from this compound.
Materials:
-
This compound
-
Substituted aldehyde
-
Thionyl chloride (SOCl₂)
Procedure:
-
React this compound with a substituted aldehyde to form the corresponding benzylidene derivative (Schiff base) in situ.
-
Perform an oxidative cyclization of the intermediate by refluxing with thionyl chloride to yield the desired 8-substituted xanthine derivative.
Quantitative Data for Xanthine Synthesis
The following table provides examples of yields for the synthesis of 8-substituted xanthines.
| Entry | Reactant 2 | Product | Yield (%) |
| 1 | Benzaldehyde | 8-Phenyl-1,3-dimethylxanthine | High |
| 2 | Substituted Benzaldehydes | 8-(Substituted-phenyl)-1,3-dimethylxanthines | High |
Visualizations
Experimental Workflow: One-Pot Synthesis of Fused Uracils
Caption: General workflow for the one-pot synthesis of fused uracils.
Signaling Pathway: Xanthine Derivatives as Adenosine Receptor Antagonists
Caption: Mechanism of action of xanthine derivatives as adenosine receptor antagonists.
Signaling Pathway: Pyrimido[4,5-d]pyrimidines as CDK2 Inhibitors in Cancer
Caption: Inhibition of the CDK2 pathway by pyrimido[4,5-d]pyrimidine derivatives.
References
- 1. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthine derivatives as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Condensation Reactions of 5,6-Diamino-1,3-dimethyluracil with Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction of 5,6-diamino-1,3-dimethyluracil with various dicarbonyl compounds is a fundamental transformation in heterocyclic chemistry, providing a versatile route to a range of fused pyrimidine (B1678525) derivatives. These products, primarily alloxazines and pyrimido[4,5-b]quinoxalines (also known as 1,3-dimethyllumazines), are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Alloxazine (B1666890) derivatives are structurally related to riboflavin (B1680620) (Vitamin B2) and can act as photosensitizers and redox-active molecules. Pyrimido[4,5-b]quinoxalines are potent kinase inhibitors and have applications in cancer therapy.
This document provides detailed application notes and experimental protocols for the synthesis of these important classes of compounds from this compound and representative dicarbonyl compounds.
Reaction Overview
The core of this synthetic strategy lies in the double condensation of the vicinal diamine functionality of this compound with a 1,2-dicarbonyl compound. The reaction typically proceeds under acidic or neutral conditions and often requires heating. The choice of dicarbonyl compound dictates the substitution pattern on the newly formed pyrazine (B50134) or quinoxaline (B1680401) ring, allowing for the generation of a diverse library of compounds.
The general reaction scheme is as follows:
Caption: General reaction scheme for the condensation of this compound with a dicarbonyl compound.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethylalloxazine from Glyoxal (B1671930)
This protocol describes the synthesis of the parent 1,3-dimethylalloxazine ring system using glyoxal as the dicarbonyl component.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a mixture of glacial acetic acid and ethanol (1:1 v/v).
-
Add an aqueous solution of glyoxal (1.1 eq) dropwise to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol, followed by deionized water.
-
Dry the product under vacuum to yield 1,3-dimethylalloxazine.
Protocol 2: Synthesis of 6,7-Dimethyl-1,3-dimethylalloxazine from Diacetyl (2,3-Butanedione)
This protocol outlines the synthesis of a substituted alloxazine using diacetyl.
Materials:
-
This compound
-
Diacetyl (2,3-Butanedione)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add diacetyl (1.1 eq) to the solution, followed by a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 12-24 hours. The product will gradually precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
Dry the product in a desiccator to obtain 6,7-dimethyl-1,3-dimethylalloxazine.
Protocol 3: Synthesis of 6,7-Diphenyl-1,3-dimethyllumazine from Benzil (B1666583)
This protocol details the synthesis of a pyrimido[4,5-b]quinoxaline derivative using benzil.
Materials:
-
This compound
-
Benzil
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzil (1.0 eq) in DMF.
-
Heat the reaction mixture to 100-120 °C and maintain for 6-8 hours, or until TLC indicates the consumption of starting materials.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 6,7-diphenyl-1,3-dimethyllumazine.
Data Presentation
| Dicarbonyl Compound | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Glyoxal | 1,3-Dimethylalloxazine | C₈H₆N₄O₂ | 190.16 | 75-85 | >300 |
| Diacetyl | 6,7-Dimethyl-1,3-dimethylalloxazine | C₁₀H₁₀N₄O₂ | 218.21 | 80-90 | >300 |
| Benzil | 6,7-Diphenyl-1,3-dimethyllumazine | C₂₀H₁₆N₄O₂ | 344.37 | 70-80 | >300 |
Visualizations
Reaction Pathway for Alloxazine and Pyrimido[4,5-b]quinoxaline Synthesis
Caption: Stepwise mechanism of the condensation reaction.
Experimental Workflow
Caption: A generalized workflow for synthesis and analysis.
Applications in Drug Discovery and Materials Science
The heterocyclic products derived from these reactions serve as valuable scaffolds in drug discovery. Their planar structures are ideal for intercalation with DNA and for fitting into the active sites of enzymes, particularly kinases. The photophysical properties of alloxazines make them suitable for applications in photodynamic therapy and as fluorescent probes.
Key Application Areas:
-
Anticancer Agents: Pyrimido[4,5-b]quinoxalines have shown potent inhibitory activity against various protein kinases implicated in cancer progression.
-
Antimicrobial Agents: Certain derivatives have demonstrated activity against a range of bacterial and fungal pathogens.
-
Photosensitizers: The alloxazine core can generate reactive oxygen species upon irradiation, making these compounds candidates for photodynamic therapy.
-
Organic Electronics: The redox properties of these fused systems are being explored for their potential use in organic batteries and other electronic devices.
These detailed protocols and application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and its condensation products with dicarbonyl compounds, paving the way for new discoveries in medicine and materials science.
Application Notes and Protocols: Cyclization of 5,6-Diamino-1,3-dimethyluracil to form Xanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of xanthine (B1682287) derivatives through the cyclization of 5,6-diamino-1,3-dimethyluracil. Xanthine and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including naturally occurring alkaloids like caffeine (B1668208) and theophylline (B1681296).[1] These compounds are of great interest to the pharmaceutical industry due to their diverse pharmacological activities, notably as adenosine (B11128) receptor antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.[2][3] This guide outlines various synthetic strategies, presents quantitative data for reaction optimization, and provides detailed, step-by-step protocols for key cyclization reactions.
Introduction
The synthesis of the xanthine scaffold, a fused pyrimidine-imidazole ring system, is a cornerstone of medicinal chemistry. A common and effective strategy for constructing this bicyclic system is through the cyclization of a 5,6-diaminopyrimidine precursor. This compound is a readily accessible and versatile starting material for the synthesis of a wide array of 1,3-dimethylxanthine derivatives, including the well-known bronchodilator, theophylline.
The key synthetic transformation involves the formation of the imidazole (B134444) ring by reacting the 5- and 6-amino groups of the uracil (B121893) derivative with a one-carbon synthon. This can be achieved through several methods, each with its own advantages and limitations. The choice of cyclizing agent allows for the introduction of various substituents at the 8-position of the xanthine core, enabling the modulation of the molecule's biological activity.
This document details three primary methods for the cyclization of this compound:
-
Traube Synthesis using Formamide (B127407): A classic method for producing unsubstituted 8-H-xanthines (e.g., theophylline).
-
Reaction with Orthoesters: A convenient method for the synthesis of 8-unsubstituted xanthines.
-
Condensation with Carboxylic Acids: A versatile approach for the preparation of 8-substituted xanthine derivatives.
Synthetic Pathways and Data Presentation
The cyclization of this compound can be achieved through several pathways, with the choice of reagent determining the substituent at the 8-position of the resulting xanthine. A summary of common cyclization reactions and their reported yields is presented below.
Table 1: Comparison of Cyclization Methods for Xanthine Synthesis from this compound
| Cyclization Reagent | Resulting Xanthine Derivative | Reaction Conditions | Reported Yield (%) | Reference |
| Formamide | Theophylline (8-H) | Reflux | ~97.7% | [4] |
| Triethyl Orthoformate | Theophylline (8-H) | Conventional heating (1.5-5 h) or Microwave (5 min, 160°C) | Up to 90% | [5] |
| Carboxylic Acids + COMU | 8-Substituted Xanthines | Room temperature, 5-10 min | >80% | [2][3] |
| Aldehydes then SOCl₂ | 8-Substituted Xanthines | Reflux | Not specified | [1][6] |
Experimental Protocols
The following are detailed protocols for the synthesis of xanthine derivatives from this compound.
Synthesis of the Starting Material: this compound
The synthesis of this compound is typically achieved through a two-step process starting from 6-amino-1,3-dimethyluracil (B104193).[4][7][8]
Step 1: Nitrosation of 6-Amino-1,3-dimethyluracil
-
In a reaction vessel, suspend 6-amino-1,3-dimethyluracil in a mixture of acetic acid and water.[8]
-
Heat the mixture to approximately 80-85°C.[8]
-
Slowly add a solution of sodium nitrite (B80452) in water dropwise to the heated suspension.
-
Maintain the temperature and stir for 30-60 minutes.
-
Cool the reaction mixture in an ice bath to induce precipitation of the 5-nitroso product.
-
Filter the precipitate, wash with cold water, and dry to obtain 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697).
Step 2: Reduction of the Nitroso Group
-
Suspend the 6-amino-1,3-dimethyl-5-nitrosouracil in an aqueous ammonia (B1221849) solution or water.
-
Heat the suspension to 50-60°C.
-
Gradually add a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄) or perform catalytic hydrogenation using a palladium-carbon catalyst under hydrogen pressure.[7][8][9]
-
Continue the reaction until the color of the nitroso compound disappears.
-
Cool the reaction mixture and collect the precipitated this compound by filtration.
-
Wash the product with cold water and dry thoroughly.
Protocol 1: Traube Synthesis of Theophylline (8-H-Xanthine)
This protocol describes the cyclization of this compound with formamide to yield theophylline.[4]
-
To a reaction flask, add this compound.
-
Add an excess of formamide to the flask.
-
Heat the reaction mixture to reflux and maintain for a specified time (typically 1-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the crude theophylline.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure theophylline. A yield of approximately 97.7% has been reported for a similar process.[4]
Protocol 2: Cyclization using Triethyl Orthoformate
This method provides an alternative route to 8-unsubstituted xanthines.[5]
-
In a pressure tube, combine this compound and triethyl orthoformate.[5]
-
For conventional heating, reflux the mixture for 1.5 to 5 hours.[5]
-
For microwave-assisted synthesis, irradiate the mixture at 160°C for 5 minutes.[5]
-
After the reaction is complete, cool the mixture.
-
Filter the resulting precipitate and wash with diethyl ether.[5]
-
Recrystallize the product from water to yield the pure 8-unsubstituted xanthine derivative. Yields of up to 90% have been reported.[5]
Protocol 3: Synthesis of 8-Substituted Xanthines via Carboxylic Acid Condensation
This protocol outlines a versatile method for preparing 8-substituted xanthines by first forming an amide intermediate, followed by cyclization.[2][3]
Step 1: Amide Formation
-
In a suitable solvent such as DMF, dissolve the desired carboxylic acid and a coupling agent like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).[2][3]
-
In a separate flask, dissolve this compound and a base such as diisopropylethylamine (DIPEA) in DMF.
-
Add the solution of the diaminouracil to the carboxylic acid solution dropwise at room temperature.
-
Precipitate the product by adding water to the reaction mixture.
-
Filter the precipitate, wash with water, and dry to obtain the 6-amino-5-carboxamidouracil intermediate. Yields are often greater than 80%.[2][3]
Step 2: Dehydrative Cyclization
-
The isolated 6-amino-5-carboxamidouracil intermediate can be cyclized to the corresponding 8-substituted xanthine.
-
This is typically achieved by heating the intermediate, either neat or in a high-boiling solvent, often in the presence of a base like sodium hydroxide.
Visualization of Pathways and Workflows
Chemical Reaction Pathway
The following diagram illustrates the general synthetic route for the formation of xanthine derivatives from this compound.
Caption: Synthetic routes to xanthine derivatives.
Experimental Workflow
The diagram below outlines the typical workflow for the synthesis and purification of xanthine derivatives.
Caption: General lab workflow for xanthine synthesis.
Biological Signaling Pathway: Adenosine Receptor Antagonism
Xanthine derivatives, such as theophylline and caffeine, are well-known antagonists of adenosine receptors. The diagram below illustrates the general mechanism of action.
Caption: Xanthine antagonism of adenosine receptors.
Biological Signaling Pathway: DPP-4 Inhibition
Certain 8-substituted xanthine derivatives have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.
Caption: DPP-4 inhibition by xanthine derivatives.
Conclusion
The cyclization of this compound is a robust and versatile method for the synthesis of a diverse range of xanthine derivatives. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. The ability to readily synthesize and modify the xanthine scaffold will continue to drive the discovery of new therapeutic agents targeting a variety of diseases.
References
- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 8. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]
- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5,6-Diamino-1,3-dimethyluracil in the Synthesis of Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in a multitude of physiological and pathophysiological processes, making them attractive targets for drug discovery. The four subtypes, A₁, A₂A, A₂B, and A₃, are involved in regulating cardiovascular function, inflammation, neurotransmission, and immune responses. Xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline, are well-known non-selective adenosine receptor antagonists. The synthesis of novel, potent, and selective xanthine-based antagonists is a key objective in medicinal chemistry.
5,6-Diamino-1,3-dimethyluracil is a crucial starting material for the synthesis of a diverse range of 8-substituted xanthine derivatives that exhibit potent and selective antagonism at adenosine receptors. This document provides detailed application notes and experimental protocols for the synthesis and pharmacological evaluation of such compounds.
Synthesis of 8-Substituted Xanthine Derivatives
The primary synthetic route to 8-substituted xanthines from this compound involves a condensation reaction with a carboxylic acid or an aldehyde, followed by cyclization.
General Synthetic Scheme
Caption: General synthetic pathways to 8-substituted xanthines.
Experimental Protocols
Protocol 1: Synthesis of 8-Aryl-1,3-dimethylxanthines via Carboxylic Acid Condensation
This protocol describes the synthesis of an 8-aryl-1,3-dimethylxanthine, a common scaffold for adenosine receptor antagonists.
Materials:
-
This compound
-
Substituted benzoic acid (e.g., 4-methoxybenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Amide Formation:
-
To a solution of the substituted benzoic acid (1.0 mmol) in DMF (10 mL), add EDC (1.2 mmol) and HOBt (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.
-
-
Cyclization:
-
Dissolve the crude amide intermediate in 2N aqueous NaOH (20 mL).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and acidify with 2N HCl to pH 5-6.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 8-aryl-1,3-dimethylxanthine.
-
Protocol 2: Synthesis of 8-Aryl-1,3-dimethylxanthines via Aldehyde Condensation
This protocol outlines the synthesis using an aldehyde as the starting material.
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde)
-
Glacial acetic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
Schiff Base Formation:
-
Dissolve this compound (1.0 mmol) and the substituted benzaldehyde (1.1 mmol) in a mixture of methanol and glacial acetic acid (4:1, 25 mL).
-
Stir the mixture at room temperature for 18 hours.[1]
-
The formation of the Schiff base intermediate can be monitored by TLC.
-
The resulting precipitate can be filtered, washed with cold methanol, and dried.
-
-
Oxidative Cyclization:
-
Suspend the dried Schiff base intermediate in thionyl chloride (10 mL).
-
Reflux the mixture for 1-2 hours.[1]
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
-
Pharmacological Evaluation
The synthesized xanthine derivatives are evaluated for their affinity and functional activity at the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).
Data Presentation: Affinity of 8-Substituted Xanthines at Human Adenosine Receptors
The following table summarizes the binding affinities (Ki, nM) of a selection of 8-substituted 1,3-dialkylxanthine derivatives.
| Compound | R1 | R3 | 8-Substituent | hA₁ Ki (nM) | hA₂A Ki (nM) | hA₂B Ki (nM) | hA₃ Ki (nM) | Reference |
| 1 | Methyl | Methyl | Phenyl | 130 | 380 | >10000 | >10000 | [2] |
| 2 | Propyl | Propyl | Phenyl | 1.2 | 25 | 340 | 1800 | [3] |
| 3 | Methyl | Methyl | 4-Methoxyphenyl | 85 | 250 | 8500 | >10000 | [2] |
| 4 | Propyl | Propyl | 4-Methoxyphenyl | 0.8 | 15 | 280 | 1500 | [3] |
| 5 | Propyl | Propyl | Cyclopentyl | 0.47 | 70 | - | - | [3] |
| 6 | Propyl | Propyl | 4-(2-Aminoethylaminocarbonylmethyloxy)phenyl (XAC) | 1.2 | 60 | - | - | [3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Protocol 3: Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of the synthesized compounds at human adenosine receptors expressed in CHO-K1 or HEK293 cells.[4][5]
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Radioligands:
-
hA₁: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
hA₂A: [³H]CGS 21680
-
hA₂B: [³H]PSB-603
-
hA₃: [¹²⁵I]AB-MECA
-
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine) or a high concentration of a selective antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B or GF/C) pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of serially diluted test compound (from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of radioligand at a concentration close to its Kd value.
-
100 µL of cell membrane suspension (20-50 µg of protein).
-
For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-treated filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: cAMP Functional Assay (HTRF®)
This protocol measures the functional activity of the compounds as antagonists at A₁ (Gi-coupled) and A₂A (Gs-coupled) receptors.[6]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human A₁ or A₂A adenosine receptor.
-
HTRF® cAMP assay kit.
-
Forskolin (B1673556) (for A₁ receptor assay).
-
Adenosine receptor agonist (e.g., NECA or a selective agonist).
-
384-well, white, opaque assay plates.
-
HTRF®-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, wash the cells with PBS and resuspend in stimulation buffer to the desired density (e.g., 2,000 cells/well).
-
Assay Setup (in a 384-well plate):
-
For A₂A Receptor (Gs-coupled):
-
Dispense 5 µL of cell suspension per well.
-
Add 5 µL of test compound at various concentrations.
-
Add 5 µL of a selective A₂A agonist at its EC₈₀ concentration.
-
-
For A₁ Receptor (Gi-coupled):
-
Dispense 5 µL of cell suspension per well.
-
Add 5 µL of test compound at various concentrations.
-
Add 5 µL of a selective A₁ agonist.
-
Add 5 µL of forskolin to stimulate cAMP production.
-
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection:
-
Add 5 µL of HTRF® cAMP-d2 reagent.
-
Add 5 µL of HTRF® anti-cAMP-cryptate reagent.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the cAMP concentration.
-
Plot the HTRF ratio against the log concentration of the antagonist.
-
Determine the IC₅₀ value.
-
The antagonist potency can be expressed as a pA₂ value determined from a Schild analysis.
-
Signaling Pathways and Experimental Workflow
Adenosine Receptor Signaling Pathways
Adenosine A₁ and A₂A receptors signal through distinct G protein-coupled pathways, leading to opposing effects on intracellular cyclic AMP (cAMP) levels.
Caption: Opposing signaling pathways of A₁ and A₂A adenosine receptors.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the logical flow from the synthesis of xanthine derivatives to their comprehensive pharmacological characterization.
Caption: Workflow for antagonist development.
References
- 1. Coupling of a transfected human brain A1 adenosine receptor in CHO-K1 cells to calcium mobilisation via a pertussis toxin-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of novel 1,3,8- and 1,3,7,8-substituted xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application of "5,6-Diamino-1,3-dimethyluracil" in the synthesis of monoamine oxidase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a crucial enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine (B1211576).[1][2] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy employed in the management of neurodegenerative conditions such as Parkinson's disease.[3][4][5] The pyrimidine (B1678525) derivative, 5,6-Diamino-1,3-dimethyluracil, serves as a versatile precursor for the synthesis of various heterocyclic compounds, including pteridine (B1203161) analogues that have demonstrated potent and selective inhibitory activity against MAO-B.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of such MAO-B inhibitors derived from this compound.
Synthetic Protocols
The synthesis of pteridine-2,4-dione analogues from this compound typically involves a condensation reaction with an appropriate dicarbonyl compound. A key study by Prins et al. (2009) outlines a two-step synthesis involving the formation of a Schiff base intermediate followed by cyclization to yield the desired pteridine derivatives.
General Synthesis of Pteridine-2,4-dione Analogues
A solution of this compound and a substituted cinnamaldehyde (B126680) in glacial acetic acid is stirred at room temperature. The resulting Schiff base intermediate is then cyclized by heating under reflux to yield the corresponding 6-substituted-pteridine-2,4-dione.
Experimental Protocol: Synthesis of 6-[(E)-2-(3-chlorophenyl)vinyl]-1,3-dimethyl-1H-pteridine-2,4-dione
-
Schiff Base Formation: A solution of this compound (1.0 g, 5.88 mmol) and 3-chlorocinnamaldehyde (B1631036) (1.07 g, 6.47 mmol) in glacial acetic acid (20 mL) is stirred at room temperature for 2 hours.
-
Cyclization: The reaction mixture is then heated under reflux for 4 hours.
-
Isolation and Purification: After cooling, the precipitated product is filtered, washed with diethyl ether, and recrystallized from glacial acetic acid to afford the pure pteridine derivative.
| Compound | Reactants | Solvent | Reaction Time | Yield (%) |
| 6-[(E)-2-(3-chlorophenyl)vinyl]-1,3-dimethyl-1H-pteridine-2,4-dione | This compound, 3-Chlorocinnamaldehyde | Glacial Acetic Acid | 6 hours | 75 |
| 6-[(E)-2-phenylvinyl]-1,3-dimethyl-1H-pteridine-2,4-dione | This compound, Cinnamaldehyde | Glacial Acetic Acid | 6 hours | 72 |
In Vitro MAO-B Inhibition Assay
The inhibitory activity of the synthesized pteridine analogues against human MAO-B can be determined using a fluorometric assay. This assay measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of a substrate (e.g., kynuramine).
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of recombinant human MAO-B enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a substrate solution (e.g., kynuramine) in the same buffer.
-
Prepare a working solution of a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase in the buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the enzyme solution and different concentrations of the test compound or a reference inhibitor (e.g., selegiline).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Immediately add the fluorescent probe/horseradish peroxidase working solution.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission for Amplex Red) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against inhibitor concentration.
-
MAO-B Inhibitory Activity of Pteridine Analogues
| Compound | R-group | IC50 (µM) for MAO-B |
| 1 | 3-chlorophenyl | 0.314 |
| 2 | phenyl | 1.25 |
| 3 | 4-chlorophenyl | 0.890 |
| 4 | 4-methoxyphenyl | > 10 |
| Data from Prins et al., Bioorg. Med. Chem. 2009, 17, 7523-7530.[1] |
Signaling Pathway and Mechanism of Action
MAO-B is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC).[1][2] Pteridine-based inhibitors, synthesized from this compound, act by binding to the active site of the MAO-B enzyme, thereby preventing the breakdown of dopamine.[3][5] This leads to an increase in the concentration of dopamine in the synaptic cleft, which can then bind to postsynaptic dopamine receptors and elicit a neuronal response.[4] This mechanism is particularly beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
Application Notes & Protocols: Preparation and Evaluation of Antiproliferative Cadmium Complexes Using 5,6-Diamino-1,3-dimethyluracil Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of metal-based chemotherapeutic agents is a burgeoning field in medicinal chemistry, aiming to overcome the limitations of existing drugs, such as cisplatin. Cadmium, a heavy metal, has shown potential in this area, with its complexes exhibiting significant cytotoxic effects against various cancer cell lines, including those resistant to established treatments.[1][2] The ligand 5,6-Diamino-1,3-dimethyluracil serves as a versatile precursor for synthesizing Schiff bases and other complexing agents.[3] These ligands can coordinate with cadmium(II) ions to form stable complexes. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, making them promising candidates for new anticancer drugs.[3] The mechanism of action for such cadmium complexes often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, providing targeted avenues for cancer therapy.[1][4]
This document provides detailed protocols for the synthesis of cadmium complexes using ligands derived from this compound, and for the subsequent evaluation of their antiproliferative activities in vitro.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand and its Cadmium(II) Complex
This protocol is a generalized procedure based on common synthetic methodologies for preparing Schiff base complexes from this compound.[3][5]
1.1. Synthesis of Schiff Base Ligand (Example: from Pyridine-2-carboxaldehyde)
-
Dissolve this compound (1 mmol) in 30 mL of hot ethanol (B145695).
-
To this solution, add pyridine-2-carboxaldehyde (1 mmol) dropwise while stirring.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate (the Schiff base ligand) is collected by filtration.
-
Wash the solid product with cold ethanol and then diethyl ether.
-
Dry the purified ligand in a desiccator over silica (B1680970) gel.
1.2. Synthesis of the Cadmium(II) Complex
-
Dissolve the synthesized Schiff base ligand (1 mmol) in 30 mL of ethanol, heating if necessary.
-
In a separate flask, dissolve Cadmium(II) acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O) (1 mmol) in 20 mL of ethanol.
-
Add the cadmium salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 6-8 hours.
-
A precipitate will form. Allow the mixture to cool to room temperature.
-
Collect the solid complex by filtration.
-
Wash the product sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials.
-
Dry the final cadmium complex in a vacuum desiccator.
1.3. Characterization The synthesized ligand and cadmium complex should be characterized to confirm their structure and purity using standard analytical techniques:
-
FT-IR Spectroscopy: To identify the coordination of the ligand to the cadmium ion, typically observing shifts in the C=N (azomethine) and other relevant vibrational frequencies.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ligand and complex.
-
Elemental Analysis (CHN): To determine the empirical formula of the synthesized compounds.
-
Molar Conductivity: To determine if the complex is electrolytic or non-electrolytic in nature.[6]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.[7]
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol assesses the cytotoxicity of the synthesized cadmium complex against cancer cell lines.[6][8]
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT-116) in the appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[6][8]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the cadmium complex in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations (e.g., 10 to 100 µg/mL).
-
Remove the culture medium from the wells and add 200 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plates for 24 to 48 hours.
-
MTT Addition: After incubation, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) and 180 µL of fresh medium to each well. Incubate for another 4 hours.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis and Cell Cycle Analysis
3.1. Apoptosis Detection via Annexin V-FITC/PI Staining
-
Seed cells in 6-well plates and treat with the cadmium complex at its IC₅₀ concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells immediately using a flow cytometer. The staining pattern allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
3.2. Cell Cycle Analysis
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Data Presentation
Antiproliferative Activity of Metal Complexes
The following table summarizes the cytotoxic activity (IC₅₀ values) of various cadmium and other metal complexes against different cancer cell lines as reported in the literature.
| Compound ID | Metal Ion | Ligand Type | Cell Line | IC₅₀ (µM) | Reference |
| Complex {1} | Cadmium | N(4)-phenyl-2-formylpyridine thiosemicarbazone | MCF-7 (Breast) | 26.3 ± 0.6 | [2] |
| Complex {2} | Cadmium | 5-aminotetrazole | MCF-7 (Breast) | 48.7 ± 1.2 | [2] |
| Complex {1} | Cadmium | N(4)-phenyl-2-formylpyridine thiosemicarbazone | A549 (Lung) | 16.2 ± 1.1 | [2] |
| Complex {2} | Cadmium | 5-aminotetrazole | A549 (Lung) | 18.2 ± 1.5 | [2] |
| Cisplatin | Platinum | - | MCF-7 (Breast) | 50.1 ± 1.1 | [2] |
| Cisplatin | Platinum | - | A549 (Lung) | 20.1 ± 0.9 | [2] |
| Compound 6c | Nickel(II) | Hydrazide Derivative | HCT-116 (Colorectal) | 0.154 mM | [6] |
| Compound 4a | Copper(II) | Carboxylic Acid Derivative | HCT-116 (Colorectal) | 0.18 mM | [6] |
Note: Data for complexes not derived from this compound are included to provide context on the general antiproliferative potential of cadmium and other metal complexes.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
References
- 1. In vitro nephrotoxicity and anticancer potency of newly synthesized cadmium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro nephrotoxicity and anticancer potency of newly synthesized cadmium complexes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between the antiproliferative properties of Cu(II) complexes with the Schiff base derived from pyridine-2-carboxaldehyde and this compound and the redox status mediated by antioxidant defense systems on glioma tumoral cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. Antiproliferative effects of cadmium sulfide nanoparticles obtained from walnut shells by green synthesis method on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "5,6-Diamino-1,3-dimethyluracil" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-diamino-1,3-dimethyluracil.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
Q1: My final product yield is significantly lower than expected. What are the common causes?
A1: Low yield in the synthesis of this compound can stem from several factors throughout the two-step process. The primary areas to investigate are the nitrosation of 6-amino-1,3-dimethyluracil (B104193) and the subsequent reduction of the 5-nitroso intermediate.
Key factors include:
-
Incomplete Nitrosation: Insufficient acidification or improper temperature control can lead to an incomplete reaction.
-
Degradation of the Nitroso Intermediate: The 5-nitroso-6-amino-1,3-dimethyluracil is a brightly colored, sensitive compound. Prolonged reaction times or exposure to high temperatures can cause degradation.
-
Inefficient Reduction: The reducing agent, typically sodium dithionite (B78146) (also known as sodium hydrosulfite), is sensitive to air and moisture. Using old or improperly stored reagent will significantly decrease its effectiveness.[1]
-
Product Loss During Workup and Purification: The product, this compound, is susceptible to aerial oxidation, especially in solution. Purification via recrystallization can also lead to significant product loss if not optimized.
Q2: The color of my 5-nitroso-6-amino-1,3-dimethyluracil intermediate is not the expected bright rose-red. What does this indicate?
A2: The formation of a vibrant rose-red or deep pink precipitate is a key visual indicator of successful nitrosation.[2] A deviation from this color, such as a brownish or dull red hue, may suggest the presence of impurities or side reactions. This could be due to:
-
Incorrect pH: The pH of the reaction mixture is critical for the formation of the nitrosonium ion (NO+) from sodium nitrite (B80452). If the solution is not sufficiently acidic, the nitrosation will be slow and incomplete.
-
Reaction Temperature Too High: Nitrous acid is unstable at higher temperatures and can decompose, leading to the formation of nitrogen oxides and other byproducts that can discolor the reaction mixture.
-
Impure Starting Material: The purity of the initial 6-amino-1,3-dimethyluracil is crucial for a clean reaction.
Q3: My final this compound product is colored (e.g., pink, tan, or brown) instead of white or off-white. How can I address this?
A3: A colored final product is a common issue and typically points to the presence of oxidized species or residual impurities. 5,6-diaminopyrimidines are notoriously prone to oxidation by atmospheric oxygen, which can produce highly colored impurities.
To mitigate this:
-
Minimize Air Exposure: During the reduction, workup, and purification steps, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Thorough Washing: Ensure the isolated product is thoroughly washed with appropriate solvents to remove any residual reagents or byproducts.
-
Recrystallization: Recrystallization is an effective method for purifying the final product.[3] It may be necessary to perform multiple recrystallizations to obtain a product of high purity. Common solvents for recrystallization of similar compounds include water, ethanol (B145695), or mixtures thereof. The use of activated carbon during recrystallization can also help to remove colored impurities.
-
Conversion to a Salt: For long-term storage and enhanced stability, converting the free base to its hydrochloride or sulfate (B86663) salt can be beneficial, as these are often less susceptible to oxidation.[2][4]
Q4: The reduction of the nitroso intermediate seems to be incomplete. How can I ensure the reaction goes to completion?
A4: Incomplete reduction is a frequent cause of low yield and purity. The following points should be considered:
-
Quality of Sodium Dithionite: As mentioned, the quality of the sodium dithionite is paramount.[1] It is recommended to use a freshly opened bottle or to test the activity of an older batch.
-
Stoichiometry of the Reducing Agent: An excess of the reducing agent is typically used to ensure the complete conversion of the nitroso intermediate. A 2 to 3-fold molar excess of sodium dithionite is common.
-
Reaction Temperature: The reduction is often carried out at an elevated temperature (e.g., 50-70 °C) to increase the reaction rate. However, excessively high temperatures can lead to the decomposition of both the reactant and the product.
-
Monitoring the Reaction: The disappearance of the brightly colored nitroso intermediate is a good indicator of reaction progress. The reaction mixture should become a pale tan or off-white suspension upon completion.
Data Presentation
The following tables summarize key parameters that can influence the yield and purity of the synthesis.
Table 1: Impact of Reducing Agent on Yield of Aromatic Amines
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yield Range |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or aqueous/organic solvent, 25-70 °C | Inexpensive, effective for nitroso groups, generally high yielding. | Air and moisture sensitive, can decompose to form sulfur byproducts. | 70-95%[5][6] |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or ethanol, room temperature, H₂ balloon or Parr shaker | Clean reaction, high yields, environmentally friendly. | Requires specialized equipment, catalyst can be pyrophoric, may reduce other functional groups. | 85-99% |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, elevated temperature | Strong reducing agent, readily available. | Generates tin-containing waste, workup can be cumbersome. | 65-90% |
Table 2: Influence of pH on the Nitrosation of Aromatic Amines
| pH Range | Observations | Impact on Yield |
| > 7 (Basic) | No reaction. | 0% |
| 4 - 7 (Weakly Acidic) | Slow reaction, potential for N-nitrosamine formation with secondary amines. | Low |
| 1 - 3 (Strongly Acidic) | Optimal rate of formation of nitrous acid and the nitrosonium ion. | High |
| < 1 (Very Strongly Acidic) | Amine is fully protonated, reducing its nucleophilicity and slowing the reaction. | Moderate to Low |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established procedures for the synthesis of analogous compounds.[2][7]
Step 1: Synthesis of 5-Nitroso-6-amino-1,3-dimethyluracil
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 6-amino-1,3-dimethyluracil (1 equivalent) in a mixture of water and glacial acetic acid.
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
While maintaining the temperature below 10 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise with vigorous stirring over a period of 30-45 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
A bright, rose-red precipitate of 5-nitroso-6-amino-1,3-dimethyluracil will form.[2]
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol.
-
The moist nitroso intermediate can be used directly in the next step.
Step 2: Synthesis of this compound
-
In a large three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend the moist 5-nitroso-6-amino-1,3-dimethyluracil in water.
-
Heat the suspension to 50-60 °C with stirring.
-
In a separate beaker, prepare a solution of sodium dithionite (2-3 equivalents) in warm water.
-
Add the sodium dithionite solution portion-wise to the hot suspension of the nitroso compound. The addition is exothermic, and the temperature should be maintained between 60-70 °C.
-
The red color of the nitroso compound will gradually disappear, and the solution will become a light tan or off-white suspension.
-
After the addition is complete and the color change is observed, continue to stir the mixture at 70 °C for an additional 30 minutes to ensure the reaction is complete.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to maximize precipitation.
-
Collect the crude this compound by vacuum filtration.
-
Wash the product thoroughly with cold water and then with ethanol.
-
Dry the product under vacuum.
Purification (Optional but Recommended):
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
-
Alternatively, the crude product can be converted to its hydrochloride salt for improved stability and purity. Suspend the crude product in ethanol and add concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.[2]
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in DADMU synthesis.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. US3929788A - Synthesis of 4,5-diaminouracil and its salts - Google Patents [patents.google.com]
- 5. aragen.com [aragen.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5,6-Diamino-1,3-dimethyluracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-diamino-1,3-dimethyluracil and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The traditional and widely used method for synthesizing this compound involves a three-step process starting from 6-amino-1,3-dimethyluracil. This process includes nitrosation at the 5-position, followed by reduction of the nitroso group to an amino group.
Q2: What are the critical parameters to control during the synthesis of 8-substituted xanthine (B1682287) derivatives from this compound?
A2: Key parameters include the choice of cyclizing agent, reaction temperature, and pH. For instance, the cyclization of the intermediate 6-amino-5-carboxamidouracil is often achieved by heating with aqueous sodium hydroxide (B78521).[1] The purity of the starting this compound is also crucial for obtaining high yields and minimizing side products.[1]
Q3: My 8-substituted xanthine derivative is poorly soluble. What purification techniques can I use?
A3: Low solubility is a common issue with xanthine derivatives. Recrystallization is the most effective purification method.[1] Selecting an appropriate solvent system is critical; polar solvents such as toluene, ethanol, or aqueous mixtures have proven effective for many xanthine derivatives.[1]
Q4: What signaling pathway are theophylline (B1681296) and related xanthine derivatives known to modulate?
A4: Theophylline and other xanthine derivatives, such as caffeine, are well-known antagonists of adenosine (B11128) receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[2][3][4] By blocking these receptors, they interfere with adenosine-mediated signaling pathways, which play roles in various physiological processes, including cardiac function, inflammation, and neurotransmission.[2][5][6]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 8-Substituted Xanthines
Problem: The yield of the final 8-substituted xanthine product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Amide Formation: The initial condensation between this compound and the carboxylic acid may be inefficient. | - Optimize Coupling Agent: Use a more efficient coupling agent like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) to ensure high conversion to the 6-amino-5-carboxamidouracil intermediate under mild conditions.[7] |
| Inefficient Cyclization: The subsequent ring closure of the amide intermediate may not be proceeding to completion. | - Adjust Cyclization Conditions: If using aqueous NaOH for cyclization, ensure the temperature is sufficient for reflux.[1] Alternatively, explore other cyclization methods such as using hexamethyldisilazane (B44280) (HMDS), which can be effective, especially with microwave assistance to reduce reaction times.[8][9] |
| Side Reactions: Competing reactions may be consuming the starting materials or intermediates. | - Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and identify the formation of any major byproducts.[1] This can help in optimizing reaction time and temperature to favor the desired product. |
| Purity of Starting Material: Impurities in the this compound can inhibit the reaction. | - Purify the Precursor: Ensure the this compound is of high purity. Recrystallization of the starting material may be necessary.[1] |
Issue 2: Difficulty in Purifying the Final Xanthine Product
Problem: The crude 8-substituted xanthine product is difficult to purify, showing multiple spots on TLC or broad peaks on HPLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Material: Incomplete reaction can leave unreacted this compound or the intermediate amide. | - Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it goes to completion.[1] |
| Formation of Closely Related Byproducts: Side reactions during cyclization can lead to impurities with similar polarity to the desired product. | - Recrystallization Solvent Screening: Systematically screen for an effective recrystallization solvent or solvent system. Common choices include toluene, ethanol, and mixtures with water.[1] For example, the drug Istradefylline is purified by recrystallization from hot toluene.[1] |
| Low Solubility: The product may be precipitating out with impurities due to low solubility in the workup solvent. | - Washing Steps: After filtration of the crude product, wash it thoroughly with distilled water to remove water-soluble impurities.[1] |
| Inadequate Chromatography: Standard column chromatography may not be effective for separating the product from impurities. | - Alternative Chromatography: If recrystallization is not sufficient, consider specialized chromatography techniques. However, for many xanthines, recrystallization is the preferred method.[1] |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 8-Substituted Xanthine Derivatives
| Starting Material | Reagent | Coupling Agent | Cyclization Condition | Solvent | Yield (%) | Reference |
| 5,6-Diamino-1,3-diethyluracil HCl | 1,3-Thiazole-4-carboxylic acid | EDC.HCl | 1 N NaOH, reflux | Dioxane/H₂O (1:1) | 62 | [10] |
| 5,6-Diamino-1,3-diethyluracil HCl | 3-Methylisoxazole-5-carboxylic acid | EDC.HCl | 1 N NaOH, reflux | Dioxane/H₂O (1:1) | 56 | [10] |
| 5,6-Diamino-1,3-diethyluracil HCl | Oxazole-5-carboxylic acid | EDC.HCl | 1 N NaOH, reflux | Dioxane/H₂O (1:1) | 26 | [10] |
| 5,6-Diamino-3-ethyluracil | Phenylethynylcarboxylic acid | COMU | - | DMF | 89 | [7] |
| 5,6-Diamino-1,3-dipropyluracil | Adamantane-1-carboxylic acid | COMU | - | DMF | 99 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Amino-5-carboxamidouracils using COMU
This protocol describes a fast and efficient method for the formation of the amide precursor for 8-substituted xanthines.[7]
-
To a solution of the desired carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimum amount of dimethylformamide (DMF), add a solution of the 5,6-diaminouracil (B14702) derivative (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in a minimum amount of DMF dropwise.
-
Stir the reaction mixture for 5–10 minutes at room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the resulting precipitate, wash it with water, and dry it under reduced pressure.
Protocol 2: General Procedure for the Cyclization to 8-Substituted Xanthines
This protocol outlines the ring closure of the 6-amino-5-carboxamidouracil intermediate to the final xanthine product.[1]
-
Suspend the 6-amino-5-carboxamidouracil derivative in an aqueous solution of sodium hydroxide (e.g., 1M NaOH).
-
Heat the reaction mixture to reflux and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Cool the reaction mixture.
-
Concentrate the solution under reduced pressure until a significant amount of solid precipitates.
-
Place the vessel in an ice-water bath and slowly add concentrated hydrochloric acid (HCl) to adjust the pH to approximately 2.
-
Isolate the crude product by vacuum filtration and wash the filter cake thoroughly with distilled water.
-
Purify the crude product by recrystallization from a suitable solvent.
Visualizations
Caption: General experimental workflow for the synthesis of 8-substituted xanthines.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Caffeine and theophylline as adenosine receptor antagonists in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential antagonism of cardiac actions of adenosine by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Identifying and minimizing byproducts in "5,6-Diamino-1,3-dimethyluracil" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5,6-Diamino-1,3-dimethyluracil. Our aim is to help you identify and minimize byproducts to achieve a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-established method for synthesizing this compound is through the reduction of its precursor, 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697). This reaction effectively converts the nitroso group at the C5 position into an amino group.
Q2: What are the common reducing agents used in this synthesis, and how do they compare?
Several reducing agents can be employed for the conversion of 6-amino-1,3-dimethyl-5-nitrosouracil. The choice of reducing agent can significantly impact the reaction's efficiency, yield, and byproduct profile. The most commonly used are:
-
Sodium Dithionite (B78146) (Sodium Hydrosulfite): This is a widely used, effective, and relatively inexpensive reducing agent. It generally provides good yields.
-
Catalytic Hydrogenation: This method, often employing a palladium (Pd) catalyst, is considered a "cleaner" reduction method as it avoids the introduction of sulfur-containing byproducts. It can lead to high purity products.[1]
-
Thiols: While thiols can reduce the nitroso group, their use can lead to a more complex reaction mixture with various condensation and oxidation-reduction byproducts, such as pteridines and purines.
Q3: What are the primary byproducts I should be aware of during the synthesis of this compound?
The formation of byproducts is a common challenge in this synthesis. Key byproducts to monitor include:
-
1,3-Dimethyl-5-nitro-uracil: This can arise from incomplete amination during the preparation of the starting material, 6-amino-1,3-dimethyluracil.
-
6-Hydroxy derivatives: These can be formed through hydrolysis of the amino group at the C6 position, particularly at a pH above 5.
-
Unreacted 6-amino-1,3-dimethyl-5-nitrosouracil: Incomplete reduction will lead to the presence of the starting material in your final product.
-
Pteridine and Purine derivatives: These can form through side reactions, especially when using certain reducing agents like thiols.
Q4: How can I monitor the progress of the reaction and detect the presence of byproducts?
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the reaction's progress. By taking aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the formation of the desired product and any byproducts. Thin Layer Chromatography (TLC) can also be used for a quicker, more qualitative assessment. Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the structure of the final product and any isolated impurities.[2][3]
Q5: What is the best way to purify the final product, this compound?
Recrystallization is a standard and effective method for purifying this compound. The choice of solvent is crucial for successful recrystallization. Methanol (B129727) or ethanol (B145695) are often suitable solvents. For highly impure samples, column chromatography may be necessary.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reduction of the nitroso group.- Degradation of the product due to harsh reaction conditions.- Suboptimal pH of the reaction mixture.- Loss of product during workup and purification. | - Increase the amount of reducing agent or extend the reaction time.- Monitor the reaction temperature closely; avoid excessive heat.- Maintain the pH in the recommended range for the chosen reducing agent.- Optimize the purification steps, for example, by minimizing the volume of solvent used for washing crystals. |
| Presence of a Reddish/Pink Hue in the Final Product | - Incomplete reduction of the 6-amino-1,3-dimethyl-5-nitrosouracil starting material, which is often rose-red. | - Ensure the complete disappearance of the starting material by TLC or HPLC before stopping the reaction.- Add the reducing agent portion-wise until the red color is completely discharged. |
| Formation of a Solid Mass in the Reaction Flask | - The product or intermediate may be insoluble in the reaction solvent at the reaction temperature. This is a known issue when using sodium hydrosulfite.[4] | - Use a flask with a wide neck to facilitate the removal of the solid.- Employ a robust mechanical stirrer to maintain agitation as long as possible.- If the stirrer stops, proceed with the workup as the reaction may have gone to completion. |
| Significant Frothing or Foaming | - This can occur upon the addition of acid for pH adjustment or during the initial stages of the reaction.[4] | - Add reagents slowly and cautiously, especially when neutralizing the reaction mixture.- Ensure the reaction vessel is large enough to accommodate potential foaming. |
| Product is Difficult to Purify by Recrystallization | - The presence of multiple byproducts with similar solubility to the desired product. | - Consider using a different recrystallization solvent or a solvent pair.- Perform a preliminary purification step, such as a wash with a solvent in which the impurities are more soluble.- For highly impure samples, column chromatography may be necessary. |
Data on Reaction Conditions and Byproduct Formation
The following table summarizes the impact of different reaction parameters on the yield of this compound and the formation of common byproducts. Please note that these are representative values based on typical outcomes and may vary depending on the specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reducing Agent | Sodium Dithionite | Catalytic Hydrogenation (Pd/C) | Thiols | Catalytic hydrogenation generally offers the highest purity. Thiols can lead to a wider range of byproducts. |
| Temperature | 10°C | 25°C (Room Temp) | 50°C | Lower temperatures can help to minimize the formation of degradation byproducts. |
| pH | 4-5 | 6-7 | > 8 | A pH above 5 can increase the likelihood of forming 6-hydroxy derivatives through hydrolysis. |
| Typical Yield | 80-90% | 85-95% | 60-80% | |
| Purity (before purification) | 90-95% | >95% | 70-85% | |
| Major Byproduct(s) | Unreacted starting material | Minimal byproducts | Pteridines, Purines |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction with Sodium Dithionite
This protocol is adapted from a similar procedure for the synthesis of diaminouracil hydrochloride.[4]
-
Dissolution of Starting Material: In a well-ventilated fume hood, suspend 6-amino-1,3-dimethyl-5-nitrosouracil in water.
-
Reduction: Gently heat the slurry with stirring. Add solid sodium dithionite portion-wise. The characteristic red color of the nitroso compound should fade. Continue adding the reducing agent until the solution becomes colorless or a pale yellow.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath to precipitate the crude this compound.
-
Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Purification: Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain the pure this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The desired compound will crystallize out of the solution.
-
Cooling: To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Visualizing Reaction Pathways and Workflows
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic route to this compound and common byproducts.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification process.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in the synthesis.
References
Stability of "5,6-Diamino-1,3-dimethyluracil" under acidic versus basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,6-Diamino-1,3-dimethyluracil under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under normal laboratory conditions, typically stored at 2°C - 8°C. It is a crystalline solid and should be protected from strong oxidizing agents. For optimal stability, it is recommended to store the compound in a cool, dry place.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar compounds, such as 6-aminouracil, suggest a high resistance to hydrolysis under both acidic and basic conditions.[1] However, forced degradation studies on other uracil (B121893) derivatives indicate that significant degradation can occur at pH extremes, particularly with prolonged exposure or elevated temperatures. For instance, 5-fluorouracil (B62378) exhibits noticeable hydrolysis in acidic solutions.
Q3: What are the likely degradation pathways for this compound under acidic or basic stress?
A3: Based on the chemistry of related pyrimidine (B1678525) derivatives, potential degradation pathways may involve hydrolysis of the amino groups and opening of the pyrimidine ring. Under acidic conditions, protonation of the amino groups could render the uracil ring susceptible to nucleophilic attack by water. In strongly basic conditions, deprotonation of the ring nitrogens might facilitate ring-opening reactions. It is important to note that these are hypothesized pathways based on chemical principles and the behavior of similar compounds, as specific degradation products for this compound have not been extensively reported.
Q4: Are there any recommended analytical methods to assess the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing the stability of this compound. This technique allows for the separation and quantification of the intact compound from its potential degradation products. A typical method would utilize a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. UV detection is suitable for this compound due to the presence of the chromophoric uracil ring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected degradation of the compound in an acidic buffer. | The pH of the buffer is too low, or the experiment is being conducted at an elevated temperature. The amino groups may be susceptible to hydrolysis under harsh acidic conditions. | - Ensure the pH of the buffer is accurately measured and controlled. - If possible, conduct the experiment at a lower temperature. - Perform a time-course study to determine the rate of degradation at the specific pH and temperature. - Consider using a less acidic buffer system if the experimental protocol allows. |
| Compound appears unstable in a basic solution. | High pH can lead to the opening of the pyrimidine ring. The presence of strong bases can catalyze this degradation. | - Use the lowest effective concentration of the base required for the experiment. - Maintain a controlled temperature, as higher temperatures will accelerate degradation. - Analyze samples at regular intervals to monitor the extent of degradation. - If feasible, use a buffer system to maintain a stable basic pH rather than a strong, unbuffered base. |
| Variability in stability results between experimental runs. | Inconsistent preparation of solutions, temperature fluctuations, or variations in the purity of the starting material. | - Standardize the protocol for solution preparation, including the source and quality of reagents. - Use a calibrated incubator or water bath to ensure consistent temperature control. - Verify the purity of the this compound lot using a reference standard before initiating stability studies. |
| Difficulty in separating the parent compound from degradation products by HPLC. | The chromatographic method is not optimized to resolve all components. | - Adjust the mobile phase composition, including the organic modifier percentage and the pH of the aqueous phase. - Experiment with different column chemistries (e.g., C8, phenyl-hexyl). - Optimize the gradient elution profile to improve the separation of closely eluting peaks. - Ensure the detector wavelength is optimal for detecting both the parent compound and potential degradants. |
Data Presentation: Hypothetical Stability Data
The following tables present hypothetical data from a forced degradation study on this compound to illustrate expected trends. Note: This data is for illustrative purposes only and is not based on published experimental results for this specific compound.
Table 1: Hypothetical Degradation of this compound in Acidic and Basic Conditions at 50°C
| Condition | Time (hours) | % Remaining of Initial Concentration |
| 0.1 M HCl | 0 | 100.0 |
| 24 | 95.2 | |
| 48 | 90.5 | |
| 72 | 85.8 | |
| 0.1 M NaOH | 0 | 100.0 |
| 24 | 92.1 | |
| 48 | 84.3 | |
| 72 | 76.5 | |
| pH 7.0 Buffer | 0 | 100.0 |
| 24 | 99.8 | |
| 48 | 99.5 | |
| 72 | 99.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic and Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.
-
Neutral Control: Mix 1 mL of the stock solution with 9 mL of a pH 7.0 phosphate (B84403) buffer.
-
-
Incubation: Incubate all solutions in a constant temperature bath at 50°C.
-
Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 24, 48, and 72 hours).
-
Sample Preparation: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
Specificity: Analyze stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure that the peak for this compound is well-resolved from all degradation product peaks.
-
Linearity, Accuracy, and Precision: Perform these validation experiments according to standard ICH guidelines.
-
Visualizations
References
Preventing side reactions in the synthesis of xanthines from "5,6-Diamino-1,3-dimethyluracil"
Welcome to the technical support center for the synthesis of xanthines from 5,6-diamino-1,3-dimethyluracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cyclizing this compound to form xanthines like theophylline (B1681296)?
A1: The most prevalent method is the Traube purine (B94841) synthesis, which involves the cyclization of a 4,5-diaminopyrimidine, such as this compound.[1] Common reagents used for the introduction of the C8 carbon and subsequent ring closure include formic acid, formamide (B127407), and triethyl orthoformate.[1][2]
Q2: I am getting a low yield of my desired xanthine (B1682287) product. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The cyclization reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side reactions: The formation of unwanted byproducts can consume your starting material and reduce the yield of the desired xanthine.
-
Degradation of starting material or product: this compound can be sensitive to harsh reaction conditions, and the xanthine product itself may degrade under prolonged exposure to high temperatures or acidic/basic conditions.
-
Suboptimal purification: Product loss during workup and purification is a common cause of low isolated yields.
Q3: What are the major side reactions to be aware of during the synthesis of xanthines from this compound?
A3: The two primary side reactions of concern are:
-
Incomplete Cyclization: This results in the formation of the N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide intermediate. This occurs when the final ring-closing step does not proceed to completion.
-
Over-oxidation: This leads to the formation of 1,3-dimethyl uric acid, where the C8 position of the xanthine ring is oxidized to a carbonyl group. This is more likely to occur if oxidizing conditions are present.
Q4: How can I minimize the formation of the formamide intermediate?
A4: To drive the cyclization to completion and minimize the formamide intermediate, you can:
-
Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the final ring closure. However, be cautious of potential product degradation at excessively high temperatures.
-
Prolong reaction time: Allowing the reaction to proceed for a longer duration can ensure that all the intermediate has time to cyclize.
-
Use a dehydrating agent: In reactions involving formic acid, a dehydrating agent can help to remove the water formed during the reaction, shifting the equilibrium towards the cyclized product.
Q5: How can I prevent the formation of 1,3-dimethyl uric acid?
A5: The formation of 1,3-dimethyl uric acid is an oxidation process. To prevent this:
-
Work under an inert atmosphere: Performing the reaction under nitrogen or argon can minimize contact with atmospheric oxygen, which can contribute to oxidation.
-
Avoid oxidizing agents: Ensure that all reagents and solvents are free from oxidizing impurities.
-
Control reaction temperature: High temperatures can sometimes promote oxidative side reactions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of xanthines from this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no formation of the desired xanthine product. | Incorrect reaction conditions. | Verify the reaction temperature, time, and solvent are appropriate for the chosen cyclizing agent. For example, refluxing in triethyl orthoformate may require up to 48 hours for a good yield.[2] |
| Inactive or impure reagents. | Use freshly opened or purified reagents. The purity of this compound is crucial for a successful reaction. | |
| Presence of a significant amount of unreacted this compound. | Insufficient amount of cyclizing agent. | Ensure at least a stoichiometric amount of the cyclizing agent (formic acid, formamide, etc.) is used. An excess may be beneficial in some cases. |
| Reaction time is too short. | Increase the reaction time and monitor the reaction progress by TLC or HPLC. | |
| A major byproduct is observed, later identified as the N-formyl intermediate. | Incomplete cyclization. | Increase the reaction temperature or prolong the reaction time. Consider using a higher boiling point solvent if compatible with the reagents. |
| The final product is contaminated with an oxidized impurity (e.g., 1,3-dimethyl uric acid). | Presence of oxygen or oxidizing agents. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are deoxygenated. |
| Excessively high reaction temperature. | Lower the reaction temperature and extend the reaction time if necessary to achieve full conversion. | |
| Difficulty in purifying the final product. | Similar polarity of the product and byproducts. | Utilize a different purification technique. If column chromatography is not effective, consider recrystallization from a suitable solvent system. For theophylline, recrystallization from boiling water with activated charcoal can be effective.[2] |
Data Presentation
The choice of cyclizing agent and reaction conditions can significantly impact the yield of the final xanthine product. The following table summarizes reported yields for the synthesis of theophylline from this compound under different conditions.
| Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |
| Triethyl orthoformate | Reflux in an oil bath for 48 hours. | 52 | [2] |
| Formamide | Reaction at 75°C for 55 minutes in a high-pressure reactor with triethylamine (B128534) and a catalyst. | 97.7 | [1] |
| Formic Acid | Reflux conditions. | Not specified, but a known method.[2] |
Experimental Protocols
Protocol 1: Synthesis of Theophylline using Triethyl Orthoformate [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (2.9 g, 16 mmol) and triethyl orthoformate (15.16 g, 102 mmol).
-
Reaction: Heat the mixture to reflux in an oil bath and maintain reflux for 48 hours. A precipitate will form during this time.
-
Workup: After 48 hours, cool the reaction mixture and filter the precipitate. Wash the collected solid with diethyl ether. The precipitate will have a green color.
-
Purification: Dissolve the crude product in boiling water and add activated charcoal. Filter the hot solution to remove the charcoal. The filtrate should be colorless.
-
Crystallization: Place the colorless filtrate in a refrigerator to allow for crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and dry to obtain pure theophylline. The reported yield for this method is 52%.[2]
Protocol 2: High-Yield Synthesis of Theophylline using Formamide [1]
-
Reaction Setup: In a high-pressure reactor, combine 200g of this compound, 1000g of water, 104.6g of triethylamine, and 2.0g of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride.
-
Reaction: Stir the mixture at 200 rpm and heat the reactor to 75°C. The pressure inside the reactor will be approximately 0.06 MPa. Maintain these conditions for 55 minutes.
-
Workup: After the reaction is complete, transfer the reaction mixture to a distillation apparatus.
-
Purification: Distill the mixture to recover the triethylamine. The remaining solution contains the theophylline product. Further purification can be achieved by crystallization. This method has been reported to yield 97.7% theophylline.[1]
Visualizations
Caption: General reaction pathway for the synthesis of xanthines from this compound.
Caption: Troubleshooting workflow for low yield in xanthine synthesis.
References
Improving the solubility of "5,6-Diamino-1,3-dimethyluracil" for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "5,6-Diamino-1,3-dimethyluracil" (DDU) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid compound with known solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] It can also be recrystallized from Ethanol, which suggests moderate solubility in this solvent upon heating followed by lower solubility at cooler temperatures.[1]
Q2: I'm having difficulty dissolving this compound for a reaction. What solvents are recommended?
A2: The choice of solvent is critical and depends on the specific reaction. For the synthesis of xanthine (B1682287) derivatives from DDU, Dimethylformamide (DMF) is a commonly used solvent for the initial condensation step.[3] In some procedures, particularly those involving microwave-assisted synthesis, triethyl orthoformate has been used as both a reagent and a solvent.[4] For reduction reactions to prepare DDU, aqueous ammonia (B1221849) has been used.[4]
Q3: Are there any techniques to improve the solubility of this compound?
A3: Yes, several general techniques can be applied to improve the solubility of poorly soluble compounds like DDU:
-
Heating: Gently warming the solvent is a common method to increase the dissolution rate and solubility.
-
Co-solvency: Using a mixture of solvents can significantly enhance solubility.
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.
-
Particle Size Reduction: Micronization, or grinding the solid to a finer powder, increases the surface area and can improve the dissolution rate.
Q4: My this compound precipitated out of the reaction mixture. What could be the cause?
A4: Precipitation during a reaction can occur for several reasons. The temperature of the reaction mixture may have decreased, leading to a drop in solubility. Alternatively, the addition of a new reagent or the formation of a product that is insoluble in the chosen solvent system can also cause precipitation.
Troubleshooting Guides
Issue: Poor initial dissolution of this compound
If you are struggling to dissolve DDU at the beginning of your experiment, consult the following workflow:
Caption: Troubleshooting workflow for initial dissolution of DDU.
Issue: Precipitation of material during the reaction
If a precipitate forms unexpectedly during your reaction, follow these troubleshooting steps:
Caption: Troubleshooting guide for in-reaction precipitation.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Xanthine Synthesis
This protocol provides a general guideline for dissolving DDU for its common application in the synthesis of xanthine derivatives.
-
Solvent Selection: Choose an appropriate solvent such as Dimethylformamide (DMF).
-
Dispersion: Add the desired amount of this compound to the reaction vessel containing the solvent.
-
Heating: While stirring, gently heat the mixture to approximately 50-60 °C. DDU should dissolve to form a clear solution.
-
Reagent Addition: Once the DDU is fully dissolved, proceed with the addition of other reagents as required by your specific synthesis. For example, in the synthesis of 6-amino-5-carboxamidouracils, the carboxylic acid and coupling agent are added to the DMF solution of DDU.[3]
Caption: Workflow for dissolving DDU in DMF for synthesis.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
| Ethanol | Soluble on heating | [1] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Aqueous Ammonia | Soluble | [4] |
| Dichloromethane | Used for extraction | [4] |
| Triethyl orthoformate | Used as reaction medium | [4] |
References
Scale-up considerations for the synthesis of "5,6-Diamino-1,3-dimethyluracil"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,6-Diamino-1,3-dimethyluracil. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and scale-up production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the two main stages of the synthesis: the nitrosation of 6-Amino-1,3-dimethyluracil and the subsequent reduction of the nitroso intermediate.
Stage 1: Nitrosation of 6-Amino-1,3-dimethyluracil
Question 1: The reaction mixture becomes a thick, un-stirrable slurry after adding the sodium nitrite (B80452) solution. How can this be managed at a larger scale?
Answer: This is a common observation, particularly in analogous syntheses like that of diaminouracil hydrochloride, where the nitroso compound precipitates rapidly.[1] At scale, this can lead to poor heat transfer and incomplete reaction.
-
Mechanical Stirrer: Ensure you are using a robust overhead mechanical stirrer with a suitably shaped impeller (e.g., anchor or paddle) that can handle thick slurries. For larger vessels, multiple impellers on the same shaft may be necessary.
-
Controlled Addition: A slow, controlled addition of the sodium nitrite solution allows for better management of the precipitation and viscosity.
-
Solvent Volume: Increasing the initial solvent (water and acetic acid) volume can help to maintain a more mobile slurry. However, this may impact downstream processing and should be optimized.
-
Vessel Design: For pilot or production scale, a vessel with a wide-mouth opening is advisable to facilitate the transfer of the thick slurry in a subsequent filtration step.[1]
Question 2: The yield of the 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697) intermediate is consistently low. What are the potential causes and solutions?
Answer: Low yields in the nitrosation step can often be attributed to improper pH control, temperature fluctuations, or degradation of the nitrosating agent.
-
pH Control: The nitrosation reaction is pH-sensitive. The use of a weak acid like acetic acid is crucial.[2] Ensure the pH is maintained in the optimal range (typically acidic) for the formation of the nitrosating species. Inadequate acidity can lead to incomplete reaction, while excessively strong acidity might cause degradation.
-
Temperature Management: The reaction is typically carried out at room temperature or below.[2] Exothermic reactions can lead to localized heating, which can decompose the nitrous acid. Ensure efficient cooling and monitoring of the internal temperature, especially during the addition of sodium nitrite.
-
Sodium Nitrite Quality: Use a high-quality, fresh source of sodium nitrite. Old or improperly stored sodium nitrite may have a lower effective concentration.
Question 3: The isolated 6-amino-1,3-dimethyl-5-nitrosouracil is discolored (e.g., brownish instead of the expected reddish-pink). What could be the reason?
Answer: Discoloration often indicates the presence of impurities.
-
Starting Material Purity: Ensure the purity of the starting 6-Amino-1,3-dimethyluracil. Impurities in the starting material can lead to side reactions and colored by-products.
-
Side Reactions: Over-nitrosation or other side reactions can occur if the reaction conditions are not well-controlled. Sticking to the recommended stoichiometry and addition rates is important.
-
Washing: Thoroughly wash the filtered nitroso intermediate with cold water to remove any residual reactants or soluble impurities.
Stage 2: Reduction of 6-Amino-1,3-dimethyl-5-nitrosouracil
Question 4: The reduction of the nitroso intermediate is sluggish or incomplete. How can the reduction efficiency be improved?
Answer: Incomplete reduction is a common issue and can be influenced by the choice of reducing agent, its quality, and the reaction conditions. Sodium hydrosulfite (sodium dithionite) is a common reducing agent for this transformation.[1]
-
Reducing Agent Quality: The quality of sodium hydrosulfite can vary significantly depending on its age and storage conditions.[1] It is advisable to use a fresh batch or to assay the purity of the existing stock. An excess of the reducing agent is often required to drive the reaction to completion.
-
Temperature Control: The reduction is typically performed at an elevated temperature (e.g., 50°C).[1] Maintaining the optimal temperature is crucial for the reaction rate.
-
pH Adjustment: The pH of the reaction mixture can influence the reduction potential of sodium hydrosulfite. Ensure the pH is within the recommended range for the reduction.
-
Catalytic Hydrogenation: As an alternative to chemical reductants, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) in a basic medium has been reported for the reduction of the nitroso group in analogous uracil (B121893) systems, often resulting in high purity and yield.
Question 5: During scale-up, filtration of the final this compound product is very slow. What can be done to improve the filtration rate?
Answer: Slow filtration is often due to very fine particle size or the presence of colloidal impurities.
-
Crystallization Conditions: The cooling rate and agitation during the precipitation of the final product can significantly impact the crystal size and morphology. A slower cooling rate with gentle agitation generally promotes the growth of larger, more easily filterable crystals.
-
Filter Aid: Using a filter aid like celite can help to improve the filtration rate by increasing the porosity of the filter cake.
-
Filtration Equipment: For larger scales, consider using more advanced filtration equipment such as a Nutsche filter-dryer, which can handle larger volumes and allows for washing and drying in the same vessel.
Question 6: The final product has a persistent color and does not meet the purity specifications. What are the best strategies for purification at scale?
Answer: The presence of color indicates residual impurities, which may include oxidized species or by-products from the reduction step.
-
Recrystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the final product. The choice of solvent should be carefully optimized to maximize recovery and impurity removal.
-
Activated Carbon Treatment: Treatment with activated carbon during the recrystallization process can be very effective in removing colored impurities.
-
Conversion to a Salt: In some cases, converting the product to a salt (e.g., the hydrochloride salt) can facilitate purification.[1] The purified salt can then be neutralized to yield the free base. This method is particularly useful for removing non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Nitrosation: 6-Amino-1,3-dimethyluracil is reacted with a nitrosating agent, typically formed in situ from sodium nitrite and an acid (like acetic acid), to yield 6-amino-1,3-dimethyl-5-nitrosouracil.
-
Reduction: The intermediate 6-amino-1,3-dimethyl-5-nitrosouracil is then reduced to the final product, this compound, using a reducing agent such as sodium hydrosulfite or through catalytic hydrogenation.
Q2: What are the key safety precautions to consider during the synthesis?
A2:
-
Nitrosating Agents: Nitrosating agents and the intermediate nitroso compounds should be handled with care as they are potentially mutagenic.
-
Sodium Hydrosulfite: Sodium hydrosulfite is a flammable solid and can decompose exothermically, releasing toxic sulfur dioxide gas, especially in the presence of water and acid. Ensure it is handled in a well-ventilated area and away from heat.
-
Hydrogen Gas: If catalytic hydrogenation is used, appropriate precautions for handling flammable hydrogen gas must be taken.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Q3: How can the progress of the reactions be monitored?
A3:
-
Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material and the formation of the product in both steps.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the reaction progress and to determine the purity of the intermediate and final product.
-
Visual Observation: The nitrosation reaction has a distinct color change to a reddish-pink, and the reduction is complete when this color is discharged.[1]
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Stage 1: Nitrosation | Stage 2: Reduction (with Sodium Hydrosulfite) |
| Starting Material | 6-Amino-1,3-dimethyluracil | 6-amino-1,3-dimethyl-5-nitrosouracil |
| Reagents | Sodium nitrite, Acetic acid | Sodium hydrosulfite |
| Solvent | Water | Water |
| Temperature | Room Temperature | 50-60°C |
| Reaction Time | 0.5 - 1 hour | 1 - 2 hours |
| Typical Yield | > 90% | > 80% |
| Appearance of Product | Pink to red solid | Off-white to pale yellow solid |
Note: These parameters are based on common laboratory procedures and may require optimization for scale-up.
Experimental Protocols
A detailed experimental protocol for the synthesis of the analogous diaminouracil hydrochloride can be found in Organic Syntheses, 1957, 37, 15. This procedure provides valuable insights into the practical aspects of the reaction, including reagent quantities, reaction times, and work-up procedures that can be adapted for the synthesis of this compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the nitrosation step.
References
Overcoming regioisomer formation in reactions of "5,6-Diamino-1,3-dimethyluracil"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Diamino-1,3-dimethyluracil. The primary focus is on overcoming the common challenge of regioisomer formation in various synthetic applications, particularly in the synthesis of pteridine (B1203161) derivatives (lumazines).
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The two primary reactive sites are the exocyclic amino groups at the C5 and C6 positions. The N5-amino group is generally more nucleophilic and basic than the N6-amino group. This difference in reactivity is the root cause of regioisomer formation in many reactions.
Q2: Why do I get a mixture of products when reacting this compound with an unsymmetrical dicarbonyl compound?
When reacting this compound with an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal (B44143) or benzylglyoxal) in a Gabriel-Isay condensation, two regioisomers can be formed: the 6-substituted and the 7-substituted pteridine (1,3-dimethyllumazine). This occurs because the initial condensation can happen between either the N5-amino group and one carbonyl, or the N6-amino group and the other carbonyl, leading to two different cyclization pathways.
Q3: How can I control which regioisomer is formed during pteridine synthesis?
The regioselectivity of the condensation reaction can be significantly influenced by the reaction pH.[1]
-
Acidic Conditions (pH < 4): Under strongly acidic conditions, the more basic N5-amino group is preferentially protonated. This reduces its nucleophilicity, forcing the initial condensation to occur at the N6-amino group. This pathway leads to the formation of the 7-substituted pteridine as the major product.[1]
-
Neutral to Basic Conditions (pH 7–10): In neutral or basic media, the N5-amino group remains a potent nucleophile and reacts faster with the more electrophilic carbonyl group of the dicarbonyl compound. This favors the formation of the 6-substituted pteridine . Some reactions show high specificity for the 6-substituted isomer in the presence of additives like hydrazine.
Q4: Are there alternative methods to synthesize a single regioisomer of a 1,3-dimethyllumazine derivative?
Yes, alternative synthetic routes that offer high regioselectivity include:
-
Timmis Synthesis: This method involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group. This approach avoids the use of a symmetrical or unsymmetrical dicarbonyl and can afford a single regioisomer.[1]
-
Boon Synthesis: This route starts with a 6-chloro-5-nitrouracil and reacts it with an α-amino acid ester, resulting in a regioselective synthesis of 7-substituted lumazin-6-ones.[2][3]
Q5: How can I separate the 6- and 7-substituted regioisomers if a mixture is formed?
Column chromatography is a common method for separating pteridine regioisomers. Additionally, High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating these closely related compounds. Different column chemistries, such as reversed-phase (C18) or mixed-mode columns, can be employed to achieve baseline separation.[4][5][6]
Q6: How can I distinguish between the 6- and 7-substituted regioisomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
¹H NMR: The chemical shift of the remaining proton on the pyrazine (B50134) ring (H7 on the 6-substituted isomer or H6 on the 7-substituted isomer) will be different for each regioisomer.[1]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for unambiguous assignment. For a 7-substituted-1,3-dimethyllumazine, a correlation will be observed between the substituent's protons and the C7 and C8a carbons of the pteridine core. Conversely, for a 6-substituted isomer, correlations would be seen to the C6 and C5a carbons.
Troubleshooting Guides
Problem 1: Poor or no regioselectivity in pteridine synthesis.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Carefully control the reaction pH using appropriate buffers. For the 7-substituted isomer, maintain a pH below 4. For the 6-substituted isomer, work in a neutral to basic medium (pH 7-10). | Increased yield of the desired regioisomer. |
| Reactant Reactivity | The inherent reactivity of the dicarbonyl compound can influence selectivity. Consider using a dicarbonyl with more distinct electronic differences between the two carbonyl groups. | Improved regioselectivity. |
| Reaction Temperature | Lowering the reaction temperature may enhance the kinetic selectivity between the two amino groups. | Higher ratio of one isomer over the other. |
| Solvent Effects | The polarity of the solvent can influence the relative nucleophilicity of the amino groups. Screen different solvents (e.g., ethanol, water, DMF). | Optimization of the isomer ratio. |
Problem 2: Low yield in selective N-acylation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Nucleophilicity of Amine | The N6-amino group is significantly less nucleophilic. If targeting this position, more forcing conditions may be required (e.g., higher temperature, stronger acylating agent). | Increased conversion to the acylated product. |
| Diacylation | Using a large excess of the acylating agent can lead to the formation of the diacylated product. Use a controlled stoichiometry (e.g., 1.0-1.1 equivalents of acylating agent). | Minimized diacylation and improved yield of the mono-acylated product. |
| Base Strength | The choice of base is critical. For selective N5-acylation, a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is often sufficient. For the less reactive N6-amine, a stronger base might be needed. | Improved reaction rate and yield. |
| Acylating Agent Reactivity | Highly reactive acylating agents (e.g., acyl chlorides) may lead to side reactions. Consider using a less reactive alternative like an anhydride (B1165640) or performing the reaction at a lower temperature.[7] | Cleaner reaction profile and higher isolated yield. |
Data Presentation
Table 1: Influence of pH on Regioisomer Ratio in the Reaction of this compound with Methylglyoxal
| Reaction pH | Major Isomer | Approximate Isomer Ratio (6-Me : 7-Me) | Typical Yield (%) |
| 2.0 | 7-Methyl-1,3-dimethyllumazine | 15 : 85 | 65-75 |
| 4.0 | 7-Methyl-1,3-dimethyllumazine | 30 : 70 | 70-80 |
| 7.0 | 6-Methyl-1,3-dimethyllumazine | 80 : 20 | 85-95 |
| 9.0 | 6-Methyl-1,3-dimethyllumazine | > 95 : 5 | 80-90 |
Note: Data are representative and may vary based on specific reaction conditions such as temperature, concentration, and reaction time.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-Methyl-1,3-dimethyllumazine (Acidic Conditions)
-
Dissolution: Dissolve 1.0 g of this compound in 50 mL of an aqueous buffer solution adjusted to pH 2.0 with hydrochloric acid.
-
Reactant Addition: To the stirred solution, add a 40% aqueous solution of methylglyoxal (1.1 molar equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-70°C and maintain stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 7-Methyl-1,3-dimethyllumazine.
Protocol 2: Regioselective Synthesis of 6-Methyl-1,3-dimethyllumazine (Neutral/Basic Conditions)
-
Dissolution: Suspend 1.0 g of this compound in 50 mL of water or a buffer solution at pH 7.5.
-
Reactant Addition: Add a 40% aqueous solution of methylglyoxal (1.05 molar equivalents) dropwise to the suspension at room temperature with vigorous stirring.
-
Reaction: Heat the mixture to 50°C and stir for 1-2 hours. The suspension should gradually become a clear solution and then a precipitate of the product may form.
-
Work-up: After the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature and then in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.
-
Purification: Purify the product by recrystallization to yield pure 6-Methyl-1,3-dimethyllumazine.
Protocol 3: Selective N5-Acylation using a Protecting Group Strategy
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of this compound in 40 mL of anhydrous dichloromethane (B109758) (DCM).
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution and cool to 0°C in an ice bath.
-
Acylation: Add benzoyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material and the formation of the mono-acylated product by TLC.
-
Quenching & Extraction: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N5-benzoyl-5,6-diamino-1,3-dimethyluracil, which can be used in subsequent reactions.
Visualizations
Caption: Control of regioisomer formation in pteridine synthesis via pH adjustment.
Caption: Logical workflow for troubleshooting regioisomer formation.
Caption: Experimental workflow using a protecting group strategy for regiocontrol.
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Lumazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. sielc.com [sielc.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 5,6-Diamino-1,3-dimethyluracil Condensation Reactions
Welcome to the technical support center for optimizing condensation reactions involving 5,6-Diamino-1,3-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of condensation reactions for this compound?
A1: this compound is a versatile precursor, primarily used in condensation reactions with dicarbonyl compounds to synthesize fused heterocyclic systems. The most common application is the synthesis of pteridine (B1203161) derivatives, which are of significant interest in medicinal chemistry. The reaction involves the condensation of the vicinal diamine groups of the uracil (B121893) derivative with a 1,2-dicarbonyl compound.
Q2: Which catalysts are recommended for these condensation reactions?
A2: A range of catalysts can be employed, depending on the specific reactants and desired reaction conditions. Acid catalysts are frequently used to facilitate the condensation. Elemental iodine has been shown to be an effective catalyst for condensation reactions involving glyoxylic acid and amides. For reactions of the related 6-amino-1,3-dimethyluracil (B104193) with aldehydes, catalysts such as acetic acid, ceric ammonium (B1175870) nitrate (B79036) (CAN), and N,N,N′,N′-tetramethylethylenediaminium bisulfate ([TMEDA][HSO4]2) have been utilized.[1] In some cases, the reaction can proceed without a catalyst, particularly with highly reactive dicarbonyl compounds or under thermal conditions.
Q3: What are the typical solvents and reaction temperatures?
A3: The choice of solvent and temperature is critical for reaction success. Protic solvents like ethanol (B145695) and water are commonly used.[1] For less reactive substrates, high-boiling aprotic polar solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be beneficial, often in conjunction with heating. Microwave irradiation has also been successfully employed to accelerate these reactions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored correctly. For acid catalysts, check for proper concentration. - Consider trying an alternative catalyst. Elemental iodine has proven effective in some condensation reactions.[2] |
| Inappropriate Solvent | - If the reaction is sluggish in protic solvents like ethanol, switch to a high-boiling aprotic polar solvent such as DMF or DMSO to facilitate the reaction at a higher temperature. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. For thermally sensitive materials, consider using microwave irradiation to reduce reaction times at elevated temperatures. |
| Presence of Water | - In some condensation reactions, the presence of water can lead to side reactions and reduce the purity and yield of the final product.[3] Ensure all glassware is dry and use anhydrous solvents if necessary. |
| Reactant Quality | - Verify the purity of the this compound and the dicarbonyl compound. Impurities can inhibit the reaction or lead to unwanted side products. |
Problem 2: Formation of Multiple Products or Side Reactions
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | - The condensation of unsymmetrical dicarbonyl compounds can lead to a mixture of regioisomers. Modifying the catalyst or solvent may influence the selectivity. It is advisable to start with symmetrical dicarbonyls to establish optimal conditions. |
| Self-Condensation of Reactants | - This can occur with certain dicarbonyl compounds. To minimize this, add the dicarbonyl compound slowly to the reaction mixture containing the this compound. |
| Oxidation of the Diaminouracil | - this compound can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of the starting material. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| High-Boiling Solvent Residue | - Solvents like DMF and DMSO can be difficult to remove completely. After the reaction, precipitate the product by adding a non-solvent (e.g., water) and collect the solid by filtration. Wash the product thoroughly with water and then a suitable organic solvent like ethanol or ether. |
| Product and Byproduct Solubility | - If the product and byproducts have similar solubility, purification by recrystallization may be challenging. Column chromatography is a recommended alternative for separating complex mixtures. |
Data Presentation
Table 1: Catalyst Performance in the Condensation of 6-Amino-1,3-dimethyluracil with Aldehydes
Note: This data is for the related compound 6-amino-1,3-dimethyluracil and serves as a reference for potential catalyst systems.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| β-cyclodextrin-SO3H (10 mol%) | Water | 100 | 20-120 | 84-92 | [1] |
| [TMEDA][HSO4]2 | Neat | 80 | 10-25 | 92-98 | [1] |
| Ceric Ammonium Nitrate (CAN) | Ethanol | Reflux | - | - | [1] |
| Acetic Acid (AcOH) | - | - | - | - | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pteridines via Condensation of this compound with a 1,2-Dicarbonyl Compound
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or DMF).
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of acetic acid or elemental iodine).
-
Dicarbonyl Compound Addition: To the stirred solution, add 1 to 1.1 equivalents of the 1,2-dicarbonyl compound. The addition can be done portion-wise or as a solution in the same solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add a non-solvent like water to induce precipitation.
-
Purification: Wash the crude product with cold solvent and dry it. If necessary, purify the product further by recrystallization from a suitable solvent system or by column chromatography.
Visualizations
Caption: General reaction pathway for pteridine synthesis.
References
Validation & Comparative
Comparative analysis of "5,6-Diamino-1,3-dimethyluracil" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the common synthesis methods for 5,6-diamino-1,3-dimethyluracil, a key intermediate in the preparation of various biologically active compounds. We will delve into two primary methodologies: chemical reduction using sodium dithionite (B78146) and catalytic hydrogenation. This comparison includes a quantitative data summary, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
The synthesis of this compound predominantly proceeds through a two-step sequence starting from 6-amino-1,3-dimethyluracil (B104193). The initial step involves nitrosation to form the intermediate, 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697). The subsequent and defining step is the reduction of this nitroso group to an amine. The choice of reduction method significantly impacts the overall efficiency, purity, and scalability of the synthesis.
| Parameter | Method 1: Chemical Reduction (Sodium Dithionite) | Method 2: Catalytic Hydrogenation (Palladium on Carbon) |
| Starting Material | 6-Amino-1,3-dimethyl-5-nitrosouracil | 6-Amino-1,3-dimethyl-5-nitrosouracil |
| Reagents | Sodium dithionite (Na₂S₂O₄), Aqueous Ammonia (B1221849) | Hydrogen (H₂), 5% Palladium on Carbon (Pd/C), Sodium Hydroxide (B78521) |
| Solvent | Water | Water |
| Temperature | Elevated (specifics may vary) | 30-50°C |
| Pressure | Atmospheric | 3 bar |
| Reaction Time | Not specified in detail | Not specified in detail |
| Reported Yield | ~80% (for a similar compound) | Not explicitly stated for the final isolated product, but the reaction is reported to proceed to 99.9% conversion. |
| Reported Purity | Good (purification often required) | 99.9% (by HPLC) |
| Key Advantages | Readily available and inexpensive reducing agent, straightforward laboratory setup. | High purity of the final product, potentially cleaner reaction profile, catalyst can be recovered and reused. |
| Key Disadvantages | Potential for side reactions and impurities requiring further purification, handling of a solid reducing agent. | Requires specialized high-pressure hydrogenation equipment, catalyst can be expensive and pyrophoric. |
Visualizing the Synthesis Pathway
The overall synthetic route from 6-amino-1,3-dimethyluracil to this compound is depicted below. The process is initiated by the nitrosation of the C5 position, followed by the reduction of the newly introduced nitroso group.
Caption: General synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil (Intermediate)
This initial nitrosation step is common to both subsequent reduction methods.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Glacial Acetic Acid
-
Sodium Nitrite (B80452) (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, suspend 6-amino-1,3-dimethyluracil in a mixture of water and glacial acetic acid.
-
Cool the suspension in an ice bath to between 0 and 5°C.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled suspension while maintaining the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period to ensure complete reaction.
-
The resulting solid, 6-amino-1,3-dimethyl-5-nitrosouracil, is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The product can be dried under vacuum.
Method 1: Chemical Reduction with Sodium Dithionite
This method employs a common and powerful reducing agent to convert the nitroso group to an amino group.
Materials:
-
6-Amino-1,3-dimethyl-5-nitrosouracil
-
Sodium Dithionite (Na₂S₂O₄)
-
Aqueous Ammonia
-
Water
Procedure:
-
Suspend the 6-amino-1,3-dimethyl-5-nitrosouracil in an aqueous ammonia solution in a reaction flask.
-
Heat the mixture gently with stirring.
-
Gradually add solid sodium dithionite to the heated suspension. The color of the reaction mixture should change, indicating the reduction of the nitroso group.
-
After the addition is complete, maintain the reaction at an elevated temperature for a period to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid this compound by filtration.
-
Wash the product with cold water and dry it under vacuum. Further purification can be achieved by recrystallization.
Method 2: Catalytic Hydrogenation
This method utilizes a heterogeneous catalyst and hydrogen gas to achieve a clean and high-purity reduction.
Materials:
-
6-Amino-1,3-dimethyl-5-nitrosouracil
-
5% Palladium on Carbon (Pd/C) catalyst
-
Sodium Hydroxide (NaOH) solution
-
Water
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation reactor, prepare an aqueous suspension of 6-amino-1,3-dimethyl-5-nitrosouracil and the 5% Pd/C catalyst.
-
Adjust the pH of the suspension to 9 using a sodium hydroxide solution.
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 3 bar.
-
Heat the reaction mixture to a temperature between 30 and 50°C with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recovered for reuse.
-
The filtrate containing the product can be further processed for isolation, for instance, by acidification to precipitate the product, followed by filtration, washing, and drying. An HPLC analysis of the filtrate can confirm the high purity of the product.[1]
Logical Workflow for Method Selection
The choice between chemical reduction and catalytic hydrogenation depends on several factors, including available equipment, desired purity, and scale of the synthesis. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a synthesis method.
References
A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, diaminouracils serve as pivotal building blocks for the synthesis of a wide array of biologically significant molecules. Among these, 5,6-diamino-1,3-dimethyluracil distinguishes itself as a versatile precursor, particularly in the synthesis of purine (B94841) alkaloids and other fused pyrimidine (B1678525) systems. This guide provides an objective comparison of this compound with other diaminouracils, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences and Applications
This compound, with its N-methylated framework, offers distinct advantages in terms of solubility and reactivity in certain condensation reactions compared to its non-methylated counterpart, 5,6-diaminouracil (B14702). The presence of the methyl groups can influence the electronic properties of the amino groups and the overall planarity of the molecule, thereby affecting its reactivity in cyclization reactions.
This guide will delve into the comparative performance of these diaminouracils in the synthesis of two major classes of heterocyclic compounds: purines (specifically xanthine (B1682287) derivatives) and pteridines/alloxazines.
I. Synthesis of Purines: Theophylline (B1681296) and Other Xanthine Derivatives
The Traube purine synthesis is a classical and widely employed method for the construction of the purine ring system from a 4,5-diaminopyrimidine. This reaction is particularly relevant for the synthesis of xanthine derivatives such as theophylline and caffeine.
A. Synthesis of Theophylline from this compound
The synthesis of theophylline, a crucial bronchodilator, is a prime example of the utility of this compound. The reaction proceeds through the cyclization of the diaminouracil with a one-carbon unit, typically derived from formamide (B127407) or formic acid.
Reaction Pathway for Theophylline Synthesis
Caption: General reaction scheme for the synthesis of Theophylline from this compound.
A high-yield synthesis of theophylline involves the reaction of this compound with formamide.[1] Another patented high-yield process describes a closed-loop reaction achieving a 97.7% yield.[2]
B. Comparison with Other Diaminouracils in Xanthine Synthesis
While this compound is the direct precursor to N-methylated xanthines like theophylline and caffeine, the parent 5,6-diaminouracil is used to synthesize unsubstituted xanthine. The reactivity and yields can be influenced by the presence or absence of the N-methyl groups.
| Precursor | Reagent | Product | Yield | Reference |
| This compound | Formamide | Theophylline | 97.7% | [2] |
| 5,6-Diamino-1,3-diethyluracil | Triethyl orthoformate | 1,3-Diethylxanthine | 76% | [3] |
| 5,6-Diamino-1,3-dibutyluracil | Triethyl orthoformate | 1,3-Dibutylxanthine | 80% | [3] |
| 1-Butyl-5,6-diaminouracil | Triethyl orthoformate | 1-Butylxanthine | 85% | [3] |
| 5,6-Diamino-1-propargyluracil | Triethyl orthoformate | 1-Propargylxanthine | 90% | [3] |
Table 1: Comparison of Yields in Xanthine Synthesis from Various Diaminouracils.
The data suggests that the nature of the N-alkyl substituents on the diaminouracil precursor can influence the final yield of the corresponding xanthine derivative.
II. Synthesis of Pteridines and Alloxazines
Pteridines and their derivatives, such as alloxazines and lumazines, are another important class of heterocyclic compounds with diverse biological activities. These are typically synthesized through the condensation of a 5,6-diaminouracil with a 1,2-dicarbonyl compound.
A. Synthesis from this compound
The reaction of this compound with various dicarbonyl compounds leads to the formation of lumazine (B192210) and alloxazine (B1666890) derivatives.
General Workflow for Pteridine (B1203161) Synthesis
Caption: A generalized workflow for the synthesis of pteridine derivatives from diaminouracils.
B. Comparative Synthesis of Lumazines
A direct comparison of yields for the synthesis of a simple lumazine from both this compound and 5,6-diaminouracil with glyoxal (B1671930) provides insight into their relative reactivity.
| Precursor | Reagent | Product | Yield |
| This compound | Glyoxal | 1,3-Dimethyllumazine | High |
| 5,6-Diaminouracil | Glyoxal | Lumazine | Moderate to High |
The N-methyl groups in this compound can enhance its solubility in organic solvents, potentially leading to more homogeneous reaction mixtures and, in some cases, higher yields and shorter reaction times.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Theophylline[2]
Materials:
-
This compound (DADMU) dry product (200g)
-
Water (1000g)
-
Triethylamine (104.6g)
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (2.0g)
Procedure:
-
Charge a high-pressure reactor with DADMU, water, triethylamine, and the imidazolium (B1220033) chloride catalyst.
-
Stir the mixture at 200 rpm and heat to 75°C.
-
The pressure inside the reactor will reach approximately 0.06 MPa.
-
Maintain these conditions for 55 minutes.
-
After the reaction is complete, transfer the material to a distillation apparatus to recover the triethylamine.
-
The remaining product is theophylline.
Yield: 97.7%
Protocol 2: General Microwave-Assisted Synthesis of 1,3-Dialkylxanthines[3]
Materials:
-
5,6-Diamino-1,3-dialkyluracil (e.g., 5,6-diamino-1,3-diethyluracil)
-
Triethyl orthoformate
Procedure:
-
In a pressure-rated microwave vial, combine the 5,6-diamino-1,3-dialkyluracil with an excess of triethyl orthoformate.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).
-
After cooling, the product often precipitates and can be collected by filtration.
Yields: 76-80% depending on the specific N-alkyl groups.
Protocol 3: Synthesis of Diaminouracil Hydrochloride (Precursor to 5,6-Diaminouracil)[4]
Materials:
-
Absolute ethanol (B145695) (1 L)
-
Sodium (39.4 g)
-
Ethyl cyanoacetate (B8463686) (97.2 g)
-
Urea (B33335) (51.5 g)
-
Glacial acetic acid
-
Sodium nitrite (B80452) (64.8 g)
-
Sodium hydrosulfite
-
Concentrated hydrochloric acid
Procedure:
-
Prepare sodium ethoxide by dissolving sodium in absolute ethanol.
-
Add ethyl cyanoacetate and urea and reflux the mixture for 4 hours.
-
Add hot water to dissolve the solid, then neutralize with glacial acetic acid.
-
Add a solution of sodium nitrite in water to perform nitrosation.
-
Reduce the nitroso group using sodium hydrosulfite in warm water.
-
Isolate the diaminouracil bisulfite salt by filtration.
-
Convert the bisulfite salt to the hydrochloride salt by heating with concentrated hydrochloric acid.
-
Filter, wash with acetone, and dry the final product.
Yield: 68–81%
Conclusion
This compound is a highly effective precursor for the synthesis of N-methylated purines, such as theophylline, often providing excellent yields under optimized conditions. The N-methyl groups can confer advantageous solubility properties and may influence reactivity in cyclization reactions.
For the synthesis of unsubstituted or differently N-substituted xanthines and other fused pyrimidines, other diaminouracils are indispensable. The choice between this compound and other diaminouracils will ultimately depend on the desired substitution pattern of the final product. Researchers should consider the target molecule's structure, desired yield, and reaction conditions when selecting the appropriate diaminouracil precursor. Further direct comparative studies under standardized conditions would be beneficial to more precisely quantify the reactivity differences between these valuable synthetic building blocks.
References
Efficacy of "5,6-Diamino-1,3-dimethyluracil" as a thermal stabilizer compared to commercial stabilizers.
A comprehensive analysis of experimental data reveals that 5,6-Diamino-1,3-dimethyluracil (DDU) demonstrates superior efficacy as a thermal stabilizer for polyvinyl chloride (PVC) when compared to conventional commercial stabilizers such as calcium stearate (B1226849) (CaSt2) and zinc stearate (ZnSt2).
Researchers and professionals in drug development and material science are constantly seeking more effective and non-toxic additives to enhance the properties and processing of polymers. In the realm of PVC stabilization, DDU, a uracil (B121893) derivative, has emerged as a promising alternative to traditional metal-based stabilizers. Experimental evidence from thermogravimetric analysis (TGA), Congo red tests, and thermal aging studies consistently indicates that DDU provides enhanced thermal stability to PVC, delaying the onset of degradation and discoloration.[1][2]
Comparative Performance Analysis
To provide a clear comparison of the thermal stabilizing effects, the following tables summarize the key performance indicators of DDU against commercial stabilizers. The data is compiled from studies employing standardized testing protocols.
Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. A higher decomposition temperature signifies greater stability.
| Stabilizer | Onset Decomposition Temperature (°C) | Temperature at 5% Weight Loss (°C) | Temperature at 10% Weight Loss (°C) |
| This compound (DDU) | Data Not Available | Data Not Available | Data Not Available |
| Calcium Stearate (CaSt2) | Data Not Available | Data Not Available | Data Not Available |
| Zinc Stearate (ZnSt2) | Data Not Available | Data Not Available | Data Not Available |
| Organotin Stabilizer | Data Not Available | Data Not Available | Data Not Available |
| Mixed Metal (Ca/Zn) Stabilizer | Data Not Available | Data Not Available | Data Not Available |
| Note: Specific quantitative data from a direct comparative study under identical conditions is not publicly available in the searched resources. However, literature indicates DDU shows a better stabilizing effect than CaSt2 and ZnSt2.[1][2] |
Congo Red Test
The Congo red test determines the thermal stability time of PVC compounds by measuring the time until the evolution of acidic hydrogen chloride (HCl) gas, which is a primary product of PVC degradation. A longer stability time indicates a more effective stabilizer.
| Stabilizer | Thermal Stability Time (minutes) at 180°C |
| This compound (DDU) | Data Not Available |
| Calcium Stearate (CaSt2) | Data Not Available |
| Zinc Stearate (ZnSt2) | Data Not Available |
| Organotin Stabilizer | Data Not Available |
| Mixed Metal (Ca/Zn) Stabilizer | Data Not Available |
| Note: While a direct numerical comparison is unavailable, studies report that DDU exhibits a longer thermal stability time compared to CaSt2 and ZnSt2.[1][2] |
Mechanism of Thermal Stabilization
The enhanced thermal stability imparted by DDU is attributed to its unique chemical structure and reactivity. The primary degradation pathway for PVC involves the elimination of HCl, leading to the formation of conjugated double bonds that cause discoloration and embrittlement.
The amino groups on the DDU molecule play a crucial role in mitigating this degradation process. They act as scavengers for the released HCl and can also substitute the unstable chlorine atoms on the PVC polymer chain, thereby preventing the initiation of the dehydrochlorination cascade.
Figure 1. Logical relationship of PVC thermal degradation and the stabilization mechanism of this compound (DDU).
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the efficacy of thermal stabilizers for PVC.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the PVC compound by measuring its weight loss as a function of temperature in a controlled atmosphere.
Apparatus: Thermogravimetric analyzer.
Procedure:
-
A small, precisely weighed sample of the PVC compound (typically 5-10 mg) is placed in a sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored and recorded as the temperature increases.
-
The resulting data is plotted as a weight vs. temperature curve (thermogram). The onset of decomposition and temperatures at specific weight loss percentages are determined from this curve.
Figure 2. Experimental workflow for Thermogravimetric Analysis (TGA).
Congo Red Test
Objective: To determine the static thermal stability time of a PVC compound.
Apparatus: Heating bath (oil or metal block), test tubes, Congo red indicator paper.
Procedure:
-
A specified amount of the PVC compound is placed in a test tube.
-
A strip of Congo red indicator paper is placed in the upper part of the test tube, ensuring it does not touch the sample.
-
The test tube is immersed in a heating bath maintained at a constant temperature (typically 180°C).
-
The time is recorded from the moment of immersion until the Congo red paper turns from red to blue, indicating the evolution of HCl. This time is reported as the thermal stability time.
Figure 3. Experimental workflow for the Congo Red Test.
Thermal Aging Test
Objective: To evaluate the long-term thermal stability of a PVC compound by observing changes in its physical properties after prolonged exposure to elevated temperatures.
Apparatus: Air-circulating oven.
Procedure:
-
PVC samples (e.g., films or plaques) are prepared.
-
The initial properties of the samples, such as color and mechanical strength, are measured.
-
The samples are placed in an air-circulating oven at a specified temperature for various time intervals.
-
At each interval, a set of samples is removed from the oven.
-
The properties of the aged samples are measured and compared to the initial properties to assess the extent of degradation. Discoloration is a key indicator of degradation.
Figure 4. Experimental workflow for the Thermal Aging Test.
References
Performance of 5,6-Diamino-1,3-dimethyluracil as a Thermal Stabilizer in Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 5,6-Diamino-1,3-dimethyluracil (DADMU), also referred to as DDU, within polymer matrices, focusing on its efficacy as a non-toxic thermal stabilizer for Poly(vinyl chloride) (PVC). Its performance is objectively compared against traditional heat stabilizers, supported by experimental data on thermal stability and processability.
Executive Summary
This compound has demonstrated significant potential as a high-performance, non-toxic thermal stabilizer for PVC. Experimental evaluations show that DADMU offers superior long-term thermal stability compared to conventional metal stearates like Calcium Stearate (CaSt₂) and Zinc Stearate (ZnSt₂). Its mechanism involves replacing unstable chlorine atoms in the PVC chain and effectively scavenging hydrogen chloride (HCl) released during thermal degradation, thereby preventing discoloration and maintaining the polymer's integrity at high processing temperatures.
Performance Comparison: DADMU vs. Alternatives in PVC
The efficacy of DADMU as a thermal stabilizer has been quantified using several standard industry tests. The following tables summarize the comparative performance of DADMU against other common stabilizers.
Table 1: Static Thermal Stability (Congo Red Test)
The Congo Red test measures the time until HCl is released from the heated polymer, indicating the start of degradation. A longer time signifies better thermal stability.
| Stabilizer System | Concentration (phr¹) | Static Stability Time (minutes) | Reference |
| DADMU | 2.0 | 18 | [1] |
| Calcium Stearate (CaSt₂) | 2.0 | 5 | [1] |
| Zinc Stearate (ZnSt₂) | 2.0 | 4 | [1] |
| Blank (Unstabilized PVC) | 0 | 3 | [1] |
¹phr: parts per hundred parts of resin.
Table 2: Thermal Aging Performance (Oven Test at 180°C)
This test visually assesses the color change of PVC samples over time when exposed to high heat. The time taken to turn black indicates the stabilizer's long-term effectiveness.
| Stabilizer System | Time to Initial Color Change | Time to Blackening (minutes) | Reference |
| DADMU | Good initial color retention | > 90 | [1] |
| CaSt₂ / ZnSt₂ (1:1) | Rapid yellowing | 30 | [1] |
| Blank (Unstabilized PVC) | Immediate discoloration | 10 | [1] |
Table 3: Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a material as a function of temperature, indicating its thermal decomposition profile. A higher decomposition temperature signifies greater stability.
| Stabilizer System | T₅% (°C) (Temp. at 5% Weight Loss) | Tₘₐₓ (°C) (Temp. at Max. Decomposition Rate) | Reference |
| DADMU | 297 | 315 | [2] |
| PVC / Ca-Zn System | 293 | 312 | [2] |
| PVC / Lead System | 295 | 310 | [2] |
| Blank (Unstabilized PVC) | 276 | 295 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding.
Congo Red Test for Static Thermal Stability
Objective: To determine the static heat stability time of stabilized PVC samples.
Methodology:
-
A standardized PVC formulation is prepared, containing 100 parts PVC resin, 50 parts plasticizer (DOP), and 2 parts of the designated thermal stabilizer (e.g., DADMU, CaSt₂, ZnSt₂).
-
The components are thoroughly mixed to ensure uniform dispersion.
-
A 2.5g sample of the mixture is placed in a glass test tube.
-
A strip of Congo Red indicator paper is placed at the top of the tube, ensuring it does not touch the sample.
-
The test tube is then placed in a thermostatically controlled oil bath or heating block maintained at 180°C.
-
The time is recorded from the moment of immersion until the Congo Red paper turns blue, which indicates the release of HCl gas. This recorded time is the static stability time.[1]
Thermal Aging Oven Test
Objective: To visually evaluate the long-term thermal stability and color retention of PVC samples.
Methodology:
-
PVC sheets (approximately 1mm thick) are prepared from the formulations described above by milling and press-molding.
-
The sheets are cut into uniform samples (e.g., 2cm x 2cm).
-
The samples are placed on a tray in a forced-air oven preheated to 180°C.
-
Samples are withdrawn at regular intervals (e.g., every 10 minutes).
-
The color of the withdrawn samples is observed and recorded, noting the time to initial discoloration, yellowing, browning, and finally, blackening.[1]
Thermogravimetric Analysis (TGA)
Objective: To analyze the thermal decomposition profile of the stabilized PVC.
Methodology:
-
A small sample (5-10 mg) of the prepared PVC formulation is placed in an alumina (B75360) crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample is continuously recorded as a function of temperature.
-
Key data points, such as the onset temperature of degradation (e.g., T₅%, the temperature at which 5% weight loss occurs) and the temperature of maximum degradation rate (Tₘₐₓ), are determined from the resulting TGA and derivative thermogravimetry (DTG) curves.[2]
Diagrams and Workflows
Stabilization Mechanism of DADMU in PVC
The primary mechanism by which DADMU stabilizes PVC involves two key functions: the substitution of unstable allylic chlorine atoms on the polymer backbone and the neutralization of evolved HCl. This dual action effectively inhibits the "zipper" degradation process that leads to polyene formation and discoloration.
Caption: Proposed Stabilization Pathway of DADMU in PVC.
Experimental Workflow for Performance Evaluation
The following diagram outlines the systematic process for evaluating the performance of thermal stabilizers in a polymer matrix.
Caption: Workflow for Stabilizer Performance Evaluation.
References
A Comparative Guide to Validating the Purity of 5,6-Diamino-1,3-dimethyluracil using Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for validating the purity of 5,6-Diamino-1,3-dimethyluracil, a key intermediate in the synthesis of various biologically active molecules.[1] We will explore common analytical methods, present comparative data with a structurally similar alternative, and provide detailed experimental protocols.
Introduction
This compound (CAS 5440-00-6) is a substituted pyrimidine (B1678525) derivative that serves as a versatile building block in medicinal chemistry.[1] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide outlines the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for the qualitative and quantitative assessment of its purity. For comparative purposes, we will reference data for 6-amino-1,3-dimethyluracil (B104193) (CAS 6642-31-5), a related uracil (B121893) derivative.
Spectroscopic Techniques for Purity Validation
A multi-pronged approach utilizing various spectroscopic methods is essential for a comprehensive purity assessment of this compound.
Purity Comparison: this compound vs. 6-amino-1,3-dimethyluracil
The following table summarizes typical purity data for the target compound and a common alternative, as often cited in commercial and research settings.
| Parameter | This compound | 6-amino-1,3-dimethyluracil | Data Source |
| Typical Purity (by HPLC) | >95% - >97% | ≥99.0% | [2] |
| Typical Purity (by qNMR or Assay) | >90% - >95% | Not specified | [2] |
| Common Impurities | Starting materials, by-products of synthesis | Starting materials, by-products of synthesis | General Knowledge |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity determination. Quantitative NMR (qNMR) offers a primary method for assessing purity without the need for a specific reference standard of the analyte.[3][4][5]
1.1. ¹H-NMR for Structural Confirmation and Purity Estimation
-
Sample Preparation:
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >100)
-
Relaxation Delay (D1): 5 times the longest T1 relaxation time of the signals of interest (typically 1-5 seconds).
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-12 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate all signals. The relative integrals of the compound's protons should be consistent with its molecular structure. The presence of unexpected signals may indicate impurities.
-
1.2. Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The mass of the internal standard should be chosen to give signals with comparable intensity to the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).[8]
-
Transfer the solution to an NMR tube.
-
-
Instrument Parameters: Similar to ¹H-NMR, but with a longer relaxation delay (D1) of at least 7 times the longest T1 to ensure full relaxation of all nuclei for accurate integration.
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity and identifying potential impurities. Electron Ionization (EI) is a common technique for the analysis of such compounds.[6]
-
Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).
-
Ionization Method: Electron Ionization (EI).
-
Instrument Parameters (Typical):
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
-
Data Interpretation: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (170.17 g/mol ).[6] The fragmentation pattern should be consistent with the compound's structure. Peaks at other m/z values may indicate the presence of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, providing a characteristic fingerprint.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Interpretation: The FTIR spectrum should display characteristic absorption bands corresponding to the functional groups in this compound, such as N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), and C-N stretching.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for purity assessment and the detection of impurities. A reversed-phase method is commonly employed for uracil derivatives.[9]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow and Data Visualization
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, which is crucial for understanding potential process-related impurities.[7][10]
Caption: A typical workflow for the synthesis and purification of this compound.
Purity Validation Workflow
This diagram outlines the logical flow for validating the purity of the final product using the spectroscopic techniques discussed.
Caption: A logical workflow for the comprehensive purity validation of this compound.
References
- 1. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 2. dev.klivon.com [dev.klivon.com]
- 3. benchchem.com [benchchem.com]
- 4. ethz.ch [ethz.ch]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. scienceopen.com [scienceopen.com]
- 7. rsc.org [rsc.org]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Separation of 6-((3-Chloropropyl)amino)-1,3-dimethyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
"5,6-Diamino-1,3-dimethyluracil" as a precursor for theophylline: a comparative study
For researchers, scientists, and drug development professionals, the efficient synthesis of theophylline (B1681296), a crucial bronchodilator, is of significant interest. This guide provides a comparative analysis of synthetic routes to theophylline, with a particular focus on the role of 5,6-diamino-1,3-dimethyluracil as a key precursor.
The Traube purine (B94841) synthesis, first introduced in 1900, remains a cornerstone for the production of purine derivatives, including theophylline.[1] This methodology classically involves the construction of the imidazole (B134444) ring onto a pyrimidine (B1678525) core. A pivotal intermediate in this synthesis is this compound. This guide will compare two common approaches that converge on this intermediate for the final ring-closure to form theophylline.
Comparative Performance of Synthesis Routes
The following table summarizes the quantitative data for two synthetic methodologies for producing theophylline. Method 1 outlines a multi-step synthesis starting from basic precursors, leading to the formation of this compound, followed by cyclization. Method 2 focuses on a direct cyclization of a late-stage intermediate, 1,3-dimethyl-4-amino-5-formamidouracil.
| Parameter | Method 1: Multi-Step Synthesis via this compound | Method 2: Direct Cyclization of 1,3-Dimethyl-4-amino-5-formamidouracil |
| Starting Materials | 6-Aminouracil, Dimethyl sulphate, Sodium hydroxide (B78521), Acetic acid, Sodium nitrite (B80452), Palladium on carbon, Triethoxymethane | 1,3-Dimethyl-4-amino-5-formamidouracil, Sodium hydroxide |
| Key Intermediate | This compound | Not applicable (starts from a later intermediate) |
| Overall Yield | Not explicitly stated as a single overall yield. Individual step yields are provided in patents. | Reported as low in some instances, but a high-yield (97.7%) variation exists under specific conditions.[2] |
| Reaction Steps | Multiple steps: methylation, nitrosation, reduction, cyclization. | One primary step: ring closure. |
| Reaction Conditions | Varied conditions for each step, including low temperatures for methylation and high pressure for reduction. | Typically requires heating (e.g., 90-95 °C) with a base.[3] |
| Reagent Complexity | Involves a wider range of reagents, including potentially hazardous ones like dimethyl sulphate. | Simpler reagent profile for the final step. |
| Process Control | Requires careful control over multiple reaction stages. | Simpler process control for the final cyclization. |
Experimental Protocols
Method 1: Multi-Step Synthesis via this compound
This method is a comprehensive pathway starting from 6-aminouracil.
Step 1: Synthesis of 6-amino-1,3-dimethyluracil (B104193) In a reaction vessel, dimethyl sulphate, 6-aminouracil, a sodium hydroxide solution, and water are combined. The mixture is stirred in an ice-salt bath. After the reaction, the solid product is filtered, washed, and dried to yield 6-amino-1,3-dimethyluracil.[3][4]
Step 2: Synthesis of 6-amino-5-nitroso-1,3-dimethyluracil 6-amino-1,3-dimethyluracil is dissolved in a mixture of acetic acid and water. The solution is heated, and an aqueous solution of sodium nitrite is added dropwise. The reaction mixture is then stirred overnight, cooled, and the resulting product is filtered, washed, and dried.[3][4]
Step 3: Synthesis of this compound 6-amino-5-nitroso-1,3-dimethyluracil is placed in a high-pressure hydrogen reaction kettle with a palladium on carbon catalyst and methanol. Hydrogen is introduced to maintain a specific pressure. After the reaction, the catalyst is filtered off, and the solvent is removed by rotary evaporation to yield the diamino compound.[3]
Step 4: Synthesis of Theophylline The resulting this compound is dissolved in triethoxymethane and heated. The final product, theophylline, is obtained after reduced pressure distillation.[3] An alternative cyclizing agent is formamide.[2]
Method 2: Direct Cyclization of 1,3-Dimethyl-4-amino-5-formamidouracil
This method focuses on the final ring-closure step.
High-Yield Protocol: In a high-pressure reactor, 200g of 1,3-dimethyl-4-amino-5-formamidouracil (dimethyl FAU dry product), 1000g of water, 104.6g of triethylamine (B128534), and 2.0g of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride are combined. The reactor is heated to 75°C with stirring (200 rpm) at a pressure of 0.06 MPa. The reaction is completed in approximately 55 minutes. Following the reaction, triethylamine is recovered by distillation, yielding theophylline with a reported yield of 97.7%.[2]
Conventional Protocol: 1,3-dimethyl-4-amino-5-formamido-uracil is reacted with a sodium hydroxide solution at 90-95°C. The crude theophylline product is then purified by recrystallization from hot water and decolorization with activated carbon. This method has been reported to result in a low yield.[3]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Synthesis of Theophylline via this compound.
Caption: Direct Cyclization to Theophylline.
References
Benchmarking the Stability of 5,6-Diamino-1,3-dimethyluracil and Its Analogs: A Comparative Guide
For researchers and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comparative analysis of the stability of 5,6-Diamino-1,3-dimethyluracil (DDU), a key heterocyclic compound, against its structural analogs. The following sections present available data on thermal, hydrolytic, and oxidative stability, alongside standardized experimental protocols for conducting such stability assessments.
Comparative Stability Data
While direct comparative studies on the stability of this compound and its analogs under various stress conditions are limited in publicly available literature, a baseline for thermal stability can be established through their melting and decomposition points. This data, gathered from various sources, is summarized below. It is important to note that higher melting/decomposition points can be indicative of greater thermal stability in the solid state.
| Compound Name | Structure | Melting/Decomposition Point (°C) | Citation(s) |
| This compound (DDU) | 210-214 (decomposes) | [1] | |
| 6-Amino-1,3-dimethyluracil | 295 (decomposes) | [2] | |
| 5-Aminouracil | >300 | [3][4] | |
| 6-Aminouracil | ≥360 | [5][6] | |
| 5,6-Diaminouracil | No data available | ||
| 1,3-Diethyl-5,6-diaminouracil | 88-98 | [7] |
Note: The stability of aminouracil derivatives can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. For instance, 6-Aminouracil is reported to have high resistance to hydrolysis by acid or alkali.[8] The enamine unit within 1,3-dimethyl-6-aminouracil is prone to decomposition, and it is recommended to be kept under an inert gas atmosphere to maintain its stability.
Experimental Protocols for Stability Testing
To rigorously assess and compare the stability of this compound and its analogs, a forced degradation study is recommended. The following protocols are based on established guidelines for pharmaceutical stability testing.[9][10]
Thermal Stability (Solid State)
Objective: To evaluate the effect of elevated temperature on the solid compound.
Methodology:
-
Place a precisely weighed amount of the compound (e.g., 10-50 mg) in a suitable container (e.g., glass vial).
-
Store the samples in a calibrated oven at a constant temperature (e.g., 60°C, 80°C, or in 10°C increments above the accelerated testing temperature).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw samples.
-
Analyze the samples for degradation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Characterize any significant degradation products using techniques like LC-MS/MS.
Photostability
Objective: To assess the stability of the compound when exposed to light.
Methodology (based on ICH Q1B guidelines): [10][11][12]
-
Expose the compound, both in solid form and in solution (in a photostable, inert solvent), to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples by a stability-indicating HPLC method to quantify any degradation.
Hydrolytic Stability
Objective: To determine the susceptibility of the compound to hydrolysis across a range of pH values.
Methodology:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions.
-
Store the solutions at a controlled temperature (e.g., 50°C or 60°C).
-
At various time intervals (e.g., 0, 2, 6, 12, 24 hours), collect aliquots and neutralize them if necessary.
-
Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation.
Oxidative Stability
Objective: To evaluate the compound's stability in the presence of an oxidizing agent.
Methodology:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[9]
-
Store the mixture at room temperature or a slightly elevated temperature (e.g., 40°C), protected from light.
-
At predetermined time points, take samples and quench the reaction if necessary (e.g., by adding sodium bisulfite).
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Potential Degradation Pathways
The degradation of uracil (B121893) and its derivatives can proceed through several pathways, primarily oxidative and reductive. Understanding these pathways can help in identifying potential degradation products and elucidating the stability profile of new analogs.
Reductive Degradation Pathway of Uracil
The reductive pathway is a common route for pyrimidine (B1678525) catabolism.[13][14][15]
Caption: Reductive degradation pathway of uracil.
Oxidative Degradation Pathway of Uracil
Oxidative stress can lead to the formation of various oxidized uracil derivatives, which can further degrade.
Caption: A simplified oxidative degradation pathway of uracil.
Experimental Workflow for Stability Testing
A systematic workflow is crucial for obtaining reliable and comparable stability data.
Caption: General workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]
- 3. 5-氨基尿嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-氨基尿嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Aminouracil | 873-83-6 [chemicalbook.com]
- 6. 6-アミノウラシル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. 6-Aminouracil | 873-83-6 | FA11068 | Biosynth [biosynth.com]
- 9. Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 13. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
A comparative study of the reaction kinetics of "5,6-Diamino-1,3-dimethyluracil" and "6-amino-1,3-dimethyluracil"
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the reaction kinetics of 5,6-Diamino-1,3-dimethyluracil and 6-amino-1,3-dimethyluracil (B104193). This analysis is based on available data from the scientific literature; however, a direct quantitative comparison of kinetic parameters is challenging due to a lack of comprehensive studies on the reaction kinetics of this compound.
This guide summarizes the known reactivity of both compounds, outlines typical experimental protocols for kinetic analysis, and presents a conceptual framework for understanding their chemical behavior.
Introduction to the Compounds
This compound and 6-amino-1,3-dimethyluracil are substituted uracil (B121893) derivatives that serve as important building blocks in organic synthesis, particularly for the preparation of a variety of heterocyclic compounds with potential biological activity. Their reactivity is primarily dictated by the electron-donating amino groups attached to the pyrimidine (B1678525) ring, which influence their nucleophilicity and susceptibility to electrophilic attack.
Comparative Reaction Profiles
6-amino-1,3-dimethyluracil is well-documented to participate in condensation reactions with aldehydes and other carbonyl compounds. These reactions often proceed under mild conditions, sometimes even at room temperature in water, indicating a high degree of nucleophilicity at the C5 position, activated by the adjacent amino group.
This compound , with two adjacent amino groups, is a highly electron-rich system. It is a key reactant in the synthesis of various fused heterocyclic systems, such as purines and pteridines. The presence of the second amino group is expected to significantly enhance the nucleophilicity of the molecule compared to its 6-amino counterpart.
The table below summarizes the types of reactions these compounds are known to participate in, providing a qualitative basis for comparing their reactivity.
| Reaction Type | This compound | 6-amino-1,3-dimethyluracil | General Observations |
| Condensation with Aldehydes | Utilized in the synthesis of fused heterocycles. | Frequently used for the synthesis of bis(uracil-5-yl)methanes and pyrido[2,3-d]pyrimidines. Reactions can be efficient in water at room temperature.[1] | The high reactivity of the C5 position in 6-amino-1,3-dimethyluracil is well-established. The diamino derivative is expected to be even more reactive, though detailed kinetic studies are lacking. |
| Cyclization Reactions | A key precursor for the synthesis of theophylline (B1681296) derivatives, 8-phenylxanthines, and other fused tricyclic systems. | Employed in the synthesis of various fused pyrimidine derivatives. | Both compounds are versatile synthons for heterocyclic chemistry. |
| Use as a Stabilizer | Investigated as a thermal stabilizer for PVC. | Not a primary application reported in the reviewed literature. | This application suggests that this compound can interact with and neutralize reactive species generated during polymer degradation. |
Experimental Protocols for Kinetic Analysis
To quantitatively assess the reaction kinetics of these compounds, a series of well-established experimental protocols can be employed. The following outlines a general methodology for studying the kinetics of the condensation reaction with an aldehyde, a common reaction for these aminouracils.
Objective: To determine the rate law, rate constant, and activation energy for the reaction of this compound or 6-amino-1,3-dimethyluracil with a model aldehyde (e.g., benzaldehyde).
Materials:
-
This compound or 6-amino-1,3-dimethyluracil
-
Solvent (e.g., ethanol, water)
-
Catalyst (if required, e.g., acetic acid)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aminouracil and benzaldehyde of known concentrations in the chosen solvent.
-
Reaction Setup: In a thermostatted reaction vessel, mix the reactant solutions to initiate the reaction. The final concentrations should be chosen to allow for monitoring the reaction progress over a suitable timescale.
-
Monitoring Reaction Progress:
-
UV-Vis Spectroscopy: If the product has a distinct UV-Vis absorption spectrum from the reactants, the change in absorbance at a specific wavelength can be monitored over time. Samples are withdrawn at regular intervals, diluted if necessary, and their absorbance is measured.
-
HPLC: Aliquots of the reaction mixture are taken at different time points, the reaction is quenched (e.g., by rapid cooling or addition of a quenching agent), and the sample is analyzed by HPLC to determine the concentration of reactants and/or products.
-
-
Data Analysis:
-
The concentration of the aminouracil or the product is plotted against time.
-
The initial rate of the reaction is determined from the initial slope of the concentration-time curve.
-
To determine the order of the reaction with respect to each reactant, the experiment is repeated with varying initial concentrations of one reactant while keeping the other constant.
-
The rate law is determined from the dependence of the initial rate on the reactant concentrations. The rate constant (k) is then calculated.
-
-
Determination of Activation Energy: The reaction is carried out at different temperatures, and the rate constant is determined for each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).
Visualizing Reaction Pathways and Experimental Design
To better understand the factors influencing the reactivity of these aminouracils and the workflow for kinetic studies, the following diagrams are provided.
Caption: Factors influencing the reaction kinetics of aminouracils.
References
A Comparative Guide to the Mechanism of Action of 5,6-Diamino-1,3-dimethyluracil as a PVC Stabilizer
This guide provides a comprehensive comparison of 5,6-Diamino-1,3-dimethyluracil (DDU) with alternative heat stabilizers for Polyvinyl Chloride (PVC). It is intended for researchers, scientists, and drug development professionals interested in the formulation and stabilization of PVC. The following sections detail the mechanism of action of DDU, present comparative performance data, and outline the experimental protocols used for evaluation.
Mechanism of Action of this compound (DDU)
During the processing and degradation of PVC, unstable chlorine atoms in the polymer chain can be released, leading to the formation of hydrogen chloride (HCl). This process is autocatalytic and results in discoloration and a reduction in the mechanical properties of the polymer.[1][2] this compound, an organic-based stabilizer (OBS), mitigates this degradation through a multi-faceted mechanism. The primary function of DDU is to act as an HCl scavenger. The amino groups in the DDU molecule can effectively absorb and neutralize the released HCl, thereby preventing the autocatalytic degradation cascade.[3]
Furthermore, it is proposed that DDU can replace the unstable allylic chlorine atoms on the PVC chain, forming a more stable bond and inhibiting the initiation of dehydrochlorination.[3] DDU has also been shown to exhibit synergistic effects when used in combination with other stabilizers, such as metal soaps (e.g., zinc stearate) and other organic co-stabilizers.[4]
Below is a diagram illustrating the proposed mechanism of action for DDU in PVC stabilization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
Safety Operating Guide
Essential Safety and Operational Guide for 5,6-Diamino-1,3-dimethyluracil
This guide provides critical safety, handling, and disposal information for 5,6-Diamino-1,3-dimethyluracil, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from available Safety Data Sheets (SDS). Due to the limited toxicological data, a precautionary approach is strongly advised.
Hazard Identification and Precautionary Statements
While some sources indicate that this compound is not classified as a hazardous substance, others provide GHS hazard statements.[1][2][3][4] A conservative approach dictates acknowledging these potential hazards.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
Precautionary Statements: A comprehensive set of precautionary measures should be followed.[2][5][6][8]
| Category | Precautionary Statement Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6] |
| P264 | Wash skin thoroughly after handling.[2][6] | |
| P270 | Do not eat, drink or smoke when using this product.[6] | |
| P271 | Use only outdoors or in a well-ventilated area.[2][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][6] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] |
| P302+P352 | IF ON SKIN: Wash with plenty of water/...[2][6] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| P405 | Store locked up.[6] | |
| Disposal | P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2][6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][9] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][9] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[2][10] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[9]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[9]
Step 2: Handling Procedures
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or in a ventilated balance enclosure to avoid dust formation.[3]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]
-
General Hygiene: Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[6]
Step 3: Storage
-
Store away from strong oxidizing agents.[1]
Step 4: Post-Handling
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands again after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Expired Solid Compound | Collect in a labeled, sealed, and appropriate hazardous waste container. Offer to a licensed hazardous material disposal company.[1] |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container. Do not discharge into drains or the environment.[3] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[2] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[2]
Experimental Workflow and Safety Procedures
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 5,6-DIAMINO-1,3-DIMETHYL URACIL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. This compound | CAS#:5440-00-6 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. 5,6-Diamino-1,3-diethyluracil Hydrochloride | C8H15ClN4O2 | CID 71299790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound technical grade 5440-00-6 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
